Methyl piperazine-1-carboxylate
描述
Structure
3D Structure
属性
IUPAC Name |
methyl piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJZSEHCMJYUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198653 | |
| Record name | 1-Piperazinecarboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50606-31-0 | |
| Record name | 1-Piperazinecarboxylic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050606310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 50606-31-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperazinecarboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Methyl Piperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document details a one-pot synthetic protocol and provides extensive characterization data to ensure product identity and purity.
Chemical Properties and Identifiers
| Property | Value | Source |
| Molecular Formula | C6H12N2O2 | [1][2][3] |
| Molecular Weight | 144.17 g/mol | [1][2][3] |
| CAS Number | 50606-31-0 | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | COC(=O)N1CCNCC1 | [1] |
| InChI Key | ZPJZSEHCMJYUPI-UHFFFAOYSA-N | [1][3] |
Synthesis of this compound Hydrochloride
A simplified and efficient one-pot, one-step procedure for the synthesis of monosubstituted piperazine derivatives, including this compound hydrochloride, has been developed.[4] This method offers high yields and purity while maintaining low costs.[4] The synthesis can be performed using classical flask methods or accelerated using microwave-assisted techniques.[4]
Synthesis Workflow
Caption: Synthesis workflow for this compound hydrochloride.
Experimental Protocol: Classic Flask Synthesis[4]
-
Preparation of Piperazine Monohydrochloride: In a suitable reaction vessel, prepare a solution of piperazine-1-ium cation in situ. This is achieved by combining equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol. Use 10-20 mL of methanol per gram of anhydrous piperazine. The solution can be heated to ensure complete dissolution of the solids.
-
Reaction with Methyl Chloroformate: To the prepared solution, add methyl chloroformate. The reaction mixture is then stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the conversion is complete or has reached its maximum.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to 5 °C. The precipitated piperazine dihydrochloride is removed by filtration.
-
Purification: The final product, this compound hydrochloride, is further purified by recrystallization to yield a white crystalline solid.[4]
Characterization Data
The synthesized this compound hydrochloride was characterized by various analytical techniques to confirm its structure and purity.
Physical Properties
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 160–161 °C |
Spectroscopic Data
¹H NMR (CDCl₃, ppm) [4]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.98 | bs | 2H | NH₂⁺ |
| 3.83–3.86 | m | 4H | 2 x CH₂ (piperazine) |
| 3.74 | s | 3H | OCH₃ |
| 3.22 | m | 4H | 2 x CH₂ (piperazine) |
¹³C NMR (CDCl₃, ppm) [4]
| Chemical Shift (ppm) | Assignment |
| 155.22 | C=O |
| 53.23 | OCH₃ |
| 43.18 | 2 x CH₂ (piperazine) |
| 40.62 | 2 x CH₂ (piperazine) |
FT-IR (cm⁻¹) [4]
| Wavenumber (cm⁻¹) | Assignment |
| 2940, 2923, 2861, 2818, 2792, 2775, 2752, 2636, 2626, 2604 | ν (C-H) |
| 2705, 2471 | ν (NH₂⁺) |
| 1695 | ν (C=O) |
| 1150 | νₐₛ (C-O-C) |
| 1044 | νₛ (C-O-C) |
LC-MS (m/z) [4]
| Ion | Calculated m/z |
| [C₆H₁₃N₂O₂]⁺ | 145.0972 |
Applications
1-(Methoxycarbonyl)piperazine is a versatile building block used in the synthesis of various piperazine derivatives. These derivatives are of significant interest in medicinal chemistry, particularly as kinase inhibitors for the treatment of diabetes and its complications, as well as other diseases.[5]
Safety Information
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. This compound | C6H12N2O2 | CID 142729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS: 50606-31-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 50606-31-0 [chemicalbook.com]
Physical and chemical properties of Methyl piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of Methyl piperazine-1-carboxylate. It is intended to be a valuable resource for professionals in the fields of chemical research and drug development.
Core Physical and Chemical Properties
This compound is a versatile chemical intermediate, primarily utilized in the synthesis of a wide range of pharmaceutical compounds.[1] Its bifunctional nature, possessing both a secondary amine and a methyl carbamate, allows for diverse chemical modifications.
Structural and Identifying Information
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 1-(Methoxycarbonyl)piperazine, Methyl 1-piperazinecarboxylate, N-Methoxycarbonylpiperazine | Pharmaffiliates[2] |
| CAS Number | 50606-31-0 | ChemScene[3] |
| Molecular Formula | C₆H₁₂N₂O₂ | ChemScene[3] |
| Molecular Weight | 144.17 g/mol | PubChem[4] |
| SMILES | COC(=O)N1CCNCC1 | CymitQuimica[1] |
| InChI Key | ZPJZSEHCMJYUPI-UHFFFAOYSA-N | FINETECH INDUSTRY LIMITED[5] |
Physicochemical Data
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[1] |
| Density | 1.099 g/cm³ | Alfa Chemistry[6] |
| Topological Polar Surface Area | 41.57 Ų | ChemScene[3] |
| logP | -0.342 | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 3 | ChemScene[3] |
| Rotatable Bonds | 0 | ChemScene[3] |
| Storage Temperature | 2-8°C, protect from light | ChemScene[3], Pharmaffiliates[2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. A common and straightforward method involves the selective N-acylation of piperazine.
General Synthesis Protocol: N-acylation of Piperazine
This protocol describes a general method for the synthesis of this compound from piperazine and methyl chloroformate.
Reaction Scheme:
Materials:
-
Piperazine
-
Methyl chloroformate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.
-
Acylation: Slowly add a solution of methyl chloroformate (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture via a dropping funnel. Maintain the temperature at 0°C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Analytical Methods
The purity and identity of this compound can be determined using standard analytical techniques.
Chromatographic Methods
-
Gas Chromatography (GC): A GC method can be developed for the quantitative analysis of this compound and related impurities. A typical method would utilize a capillary column (e.g., DB-17) with a flame ionization detector (FID). The oven temperature program would be optimized to achieve good separation of the components.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a suitable method for the analysis of this compound, especially after derivatization to introduce a chromophore for enhanced sensitivity.[9] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a suitable buffer is commonly employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound. The spectra will show characteristic peaks corresponding to the methyl ester, and the methylene protons of the piperazine ring.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) are common techniques.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the C=O stretching of the carbamate group and N-H stretching of the secondary amine.
Role in Drug Development
This compound is not typically used as an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial building block in the synthesis of more complex drug molecules. The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.
The secondary amine of this compound provides a reactive site for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Piperazine derivatives have shown a wide range of biological activities, including anti-infective, anti-carcinogenic, and anxiolytic properties.[10]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. CAS 50606-31-0: this compound [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C6H12N2O2 | CID 142729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS: 50606-31-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. jocpr.com [jocpr.com]
- 10. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of Methyl piperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Methyl piperazine-1-carboxylate (C₆H₁₂N₂O₂), a key building block in synthetic organic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Spectral Data Summary
The following tables summarize the key spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.65 | s | 3H | O-CH₃ |
| ~3.45 | t | 4H | -N(C=O)-CH₂- |
| ~2.80 | t | 4H | -NH-CH₂- |
| ~1.80 | s (broad) | 1H | -NH- |
Solvent: CDCl₃. The chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~155.5 | C=O |
| ~52.5 | O-CH₃ |
| ~45.5 | -N(C=O)-CH₂- |
| ~44.0 | -NH-CH₂- |
Solvent: CDCl₃. The chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, broad | N-H Stretch |
| ~2950, 2850 | Strong | C-H Stretch (aliphatic) |
| ~1700 | Strong | C=O Stretch (carbamate) |
| ~1450 | Medium | CH₂ Bend |
| ~1250 | Strong | C-N Stretch |
| ~1170 | Strong | C-O Stretch |
Sample preparation: Neat or as a thin film.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 144.09 | [M]⁺ (Molecular Ion) |
| 113.07 | [M - OCH₃]⁺ |
| 85.07 | [M - COOCH₃]⁺ |
| 56.05 | [C₃H₆N]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be free of protons to avoid interference with the sample signals.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.[2]
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. The spectral width should cover the expected range for organic molecules (typically 0-220 ppm).
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).[3]
-
Thin Film (for solids): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone). Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the sample holder in the instrument's beam path. Acquire a background spectrum of the empty salt plates (or air) first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[5][6]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, direct insertion or injection into a gas chromatograph coupled to the mass spectrometer (GC-MS) can be used.[7]
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.[8]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments. The peak with the highest m/z often corresponds to the molecular ion ([M]⁺), which provides the molecular weight of the compound. Other peaks represent fragments of the molecule, which can give clues about its structure.[7]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. webassign.net [webassign.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. fiveable.me [fiveable.me]
An In-depth Technical Guide on the Reactivity and Mechanism of Methyl Piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl piperazine-1-carboxylate is a pivotal building block in contemporary medicinal chemistry, prized for its role as a mono-protected piperazine scaffold. Its strategic application allows for selective functionalization at the unprotected secondary amine, enabling the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the core reactivity and mechanistic principles of this compound. It details key transformations including N-alkylation, N-acylation, and reductive amination, complete with experimental protocols and quantitative data. Furthermore, this guide explores the deprotection of the methyl carbamate group and contextualizes the application of this versatile intermediate in the development of targeted therapies, with a focus on kinase inhibitors that modulate critical signaling pathways such as EGFR and JNK.
Introduction
Piperazine and its derivatives are ubiquitous structural motifs in a vast number of marketed drugs and clinical candidates, conferring favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The symmetrical nature of piperazine, however, presents a synthetic challenge in achieving selective mono-functionalization. This compound, with one of its nitrogen atoms protected as a methyl carbamate, elegantly circumvents this issue. The electron-withdrawing nature of the carbamate group deactivates the adjacent nitrogen, directing reactions to the free secondary amine. This guide serves as a technical resource for researchers, providing detailed insights into the reactivity, mechanisms, and practical applications of this important synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂N₂O₂ |
| Molecular Weight | 144.17 g/mol |
| CAS Number | 50606-31-0 |
| Appearance | Solid |
| IUPAC Name | This compound |
Core Reactivity and Mechanisms
The reactivity of this compound is dominated by the nucleophilicity of the secondary amine at the N4 position. The N1 nitrogen is rendered significantly less reactive due to the electron-withdrawing effect of the adjacent carbonyl group of the methyl carbamate.
N-Alkylation
N-alkylation is a fundamental transformation for introducing alkyl substituents onto the piperazine ring. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the secondary amine attacks an electrophilic carbon of an alkyl halide or a similar substrate.
Mechanism of N-Alkylation:
The lone pair of electrons on the N4 nitrogen attacks the electrophilic carbon of the alkylating agent, displacing a leaving group (e.g., a halide). A subsequent deprotonation step, often facilitated by a base, yields the N-alkylated product.
Experimental Protocol: N-Alkylation with 1-Bromo-3-chloropropane
A mixture of 1-(2-pyrimidinyl)piperazine (12.2 mmol), acetone (2 ml), 1-bromo-3-chloropropane (15.9 mmol), and a 25% aqueous sodium hydroxide solution (1.9 ml) is stirred at room temperature for 6 hours.[1] Upon completion, the mixture is poured into water and extracted with ethyl acetate.[1] The organic layer is then washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate.[1] The solvent is removed under reduced pressure to yield the product, 1-(3-chloropropyl)-4-(2-pyrimidinyl)piperazine.[1]
| Alkylating Agent | Base | Solvent | Time | Yield | Reference |
| 1-Bromo-3-chloropropane | NaOH (25% aq.) | Acetone | 6 h | Not specified | [1] |
| 1-Bromo-3-chloropropane | K₂CO₃ | Acetonitrile | 20 h | Not specified | [2] |
| Benzyl bromide | K₂CO₃ | Anhydrous Acetone | 2 h | 74% | [3] |
N-Acylation
N-acylation introduces an acyl group to the N4 nitrogen, typically through reaction with an acyl chloride or anhydride. This reaction is fundamental for the synthesis of amides and is widely employed in drug development.
Mechanism of N-Acylation:
The reaction follows a nucleophilic acyl substitution pathway. The secondary amine attacks the electrophilic carbonyl carbon of the acylating agent to form a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form the N-acylated piperazine. A base is typically used to neutralize the acidic byproduct (e.g., HCl).
Experimental Protocol: N-Acylation with Benzoyl Chloride (Schotten-Baumann Reaction)
In a flask, dissolve piperazine (1.0 eq) in a 10% aqueous NaOH solution.[4] With vigorous stirring, add benzoyl chloride (1.0 eq) dropwise.[4] After the addition is complete, continue to stir vigorously.[4] The resulting precipitate of 1-benzoylpiperazine is then collected.[4] This general protocol can be adapted for this compound.
| Acylating Agent | Base | Solvent | Time | Yield | Reference |
| Benzoyl Chloride | NaOH (10% aq.) | Water/DCM | ~15 min | Moderate | [4] |
| Acetyl Chloride | Clay catalyst | Solvent-free | 4-35 mins | 69-97% | [5] |
| Benzoyl Chloride | Triethylamine | Dichloromethane | 2-4 h | High | [6] |
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds. It involves the reaction of the secondary amine of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent to the corresponding amine.
Mechanism of Reductive Amination:
The amine first attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal, which then dehydrates to form an iminium ion. A hydride reducing agent, such as sodium triacetoxyborohydride, then delivers a hydride to the electrophilic carbon of the iminium ion to yield the N-alkylated product.
Experimental Protocol: Reductive Amination of Cyclohexanone
To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., cyclohexane), add the amine (e.g., aniline, 1.0 eq).[7] The reaction is then carried out under a hydrogen atmosphere in the presence of a catalyst (e.g., Pd/C) at an elevated temperature.[7] This general protocol can be adapted for this compound using a suitable reducing agent like sodium triacetoxyborohydride.
| Carbonyl Compound | Reducing Agent | Solvent | Time | Yield | Reference |
| m-Anisaldehyde | NaBH(OAc)₃ | THF | 1 h | 77% | [7] |
| Various Aldehydes | NaBH(OAc)₃ | EtOAc | 6 h | - | [6] |
| Cyclohexanone | H₂, Pd/C | Cyclohexane | - | 96.6% (selectivity) | [7] |
Deprotection of the Methyl Carbamate Group
The removal of the methyl carbamate protecting group is a crucial step to liberate the N1 amine for further functionalization or to reveal the final drug molecule. This can be achieved under various conditions, with acidic hydrolysis being a common method.
Mechanism of Acid-Catalyzed Deprotection:
Under acidic conditions (e.g., with trifluoroacetic acid), the carbonyl oxygen of the carbamate is protonated, making the carbonyl carbon more electrophilic. A nucleophile (e.g., water) can then attack the carbonyl carbon, leading to the eventual cleavage of the C-O bond and the formation of a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to release the free amine.
Experimental Protocol: Deprotection of a Boc-Protected Piperazine (Analogous to Methyl Carbamate)
The N-Boc protected piperazine derivative is dissolved in dichloromethane and cooled to 0°C. Trifluoroacetic acid is then added, and the mixture is stirred at room temperature until the reaction is complete. The solvent is removed under reduced pressure, and the residue is neutralized to yield the deprotected piperazine.
Application in Drug Development: A Case Study of Kinase Inhibitors
This compound and its derivatives are extensively used in the synthesis of kinase inhibitors, a class of targeted cancer therapies. These inhibitors often function by blocking the activity of specific kinases that are overactive in cancer cells, thereby inhibiting tumor growth and proliferation.
EGFR and JNK Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal Kinase (JNK) signaling pathways are critical regulators of cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.
EGFR Signaling Pathway:
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.
JNK Signaling Pathway:
The JNK pathway is activated by various stress signals and inflammatory cytokines. This leads to a kinase cascade culminating in the activation of JNK, which then phosphorylates transcription factors like c-Jun, regulating gene expression involved in apoptosis, inflammation, and cell differentiation.
References
The Pivotal Role of Methyl Piperazine-1-carboxylate in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl piperazine-1-carboxylate, a versatile heterocyclic building block, has emerged as a critical chemical intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its unique structural features, combining a reactive secondary amine and a protected primary amine in a piperazine ring, allow for sequential and controlled functionalization, making it an invaluable tool in the construction of complex drug molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of this compound in drug development, supported by detailed experimental protocols and quantitative data.
Synthesis of this compound: A Streamlined Approach
The efficient and scalable synthesis of this compound is paramount for its widespread use in the pharmaceutical industry. A notable one-pot, one-step procedure has been developed, offering high yields and purity while minimizing costs.[1]
A general and efficient method for the preparation of monosubstituted piperazines, including this compound, involves the in-situ formation of a piperazine-1-ium cation. This is achieved by reacting equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in a suitable solvent like methanol. The subsequent reaction with an appropriate electrophile, such as methyl chloroformate, yields the desired product.[1]
Experimental Protocol: One-Pot Synthesis of this compound Hydrochloride[1]
Materials:
-
Anhydrous piperazine
-
Piperazine dihydrochloride hydrate
-
Methanol
-
Methyl chloroformate
Procedure:
-
A solution of the active piperazine-1-ium cation is prepared in situ by dissolving equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol (10–20 mL of methanol per 1 g of anhydrous piperazine). The solution can be heated to ensure complete dissolution.
-
The reaction mixture is cooled to a suitable temperature.
-
Methyl chloroformate is added dropwise to the solution while maintaining the temperature.
-
The reaction is stirred for a specified period at room temperature or under reflux, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to 5 °C to precipitate the by-product, piperazine dihydrochloride.
-
The precipitate is filtered off. The filtrate contains the desired product, this compound, which can be isolated and purified using standard techniques such as crystallization.
This method provides a straightforward and efficient route to this compound, a key starting material for numerous synthetic endeavors.
Core Reactions and Functionalization
The utility of this compound as a chemical intermediate stems from the differential reactivity of its two nitrogen atoms. The secondary amine is readily available for a variety of chemical transformations, while the carbamate group serves as a protecting group for the other nitrogen, which can be deprotected in a later step if required. The most common and pivotal reactions involving this intermediate are N-alkylation and N-arylation.
N-Alkylation
N-alkylation of the secondary amine of this compound is a fundamental step in the synthesis of many drug candidates. This reaction introduces a wide range of alkyl substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.
General Experimental Protocol for N-Alkylation: A typical procedure involves the reaction of this compound with an alkyl halide (e.g., benzyl bromide) in the presence of a base, such as potassium carbonate, in an inert solvent like acetone. The reaction mixture is stirred at room temperature or heated to drive the reaction to completion. Purification is typically achieved through column chromatography.
N-Arylation
The introduction of an aryl group onto the piperazine ring is another crucial transformation, often employed in the synthesis of kinase inhibitors and central nervous system (CNS) active agents. This is commonly achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
General Experimental Protocol for N-Arylation: A mixture of this compound, an aryl halide (e.g., aryl iodide), a copper or palladium catalyst (e.g., CuI or a palladium complex), a suitable ligand, and a base (e.g., potassium carbonate) in a high-boiling solvent like dimethylformamide (DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the product is isolated and purified by chromatographic techniques.
Applications in Drug Development
The piperazine moiety is a prevalent scaffold in a multitude of approved drugs and clinical candidates across various therapeutic areas. This compound serves as a key intermediate in the synthesis of these complex molecules.
Kinase Inhibitors
A significant number of recently developed kinase inhibitors, particularly for cancer therapy, incorporate a piperazine ring. This moiety often plays a crucial role in binding to the target kinase and modulating the drug's pharmacokinetic properties. While direct synthesis examples starting from this compound are not always explicitly detailed in the literature for specific approved drugs, the synthetic strategies employed often involve the coupling of a piperazine derivative, for which this compound is a logical precursor. For instance, the synthesis of many kinase inhibitors involves the reaction of a heterocyclic core with a protected piperazine, such as N-Boc-piperazine, which is structurally and functionally analogous to this compound.
Antiviral Agents
The piperazine scaffold is also found in various antiviral compounds. Research has shown that piperazine derivatives can exhibit potent activity against a range of viruses. The synthesis of these antiviral agents often involves the functionalization of a piperazine ring, a process where this compound can be a key starting material. For example, new 4-acyl-l-phenylaminocarbonyl-2-methylpiperazine derivatives have been designed and synthesized as potential antiviral agents.[2]
CNS and Cardiovascular Drugs
The piperazine ring is a well-established pharmacophore in drugs targeting the central nervous system, including antipsychotics and antidepressants. Its ability to interact with various receptors and transporters makes it a valuable component in the design of CNS-active molecules. Similarly, certain cardiovascular drugs incorporate the piperazine moiety to optimize their pharmacological profile.
Quantitative Data Summary
The following table summarizes typical reaction yields for the synthesis and key reactions of this compound, based on available literature.
| Reaction | Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Synthesis | Anhydrous piperazine, Methyl chloroformate | - | Acetic Acid | RT | - | High | [1] |
| N-Alkylation | N-benzoyl 5-(aminomethyl)tetrazole, Benzyl bromide | K2CO3 | Acetone | RT | 2 h | 74 | Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole |
| N-Arylation | Bis(indolyl)methanes, Aryl iodide | Cu(OAc)2, K2CO3 | DMF | 120 °C | 24 h | Good to Excellent | the first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction |
Visualizing the Synthetic Workflow
The following diagrams, generated using the DOT language, illustrate the pivotal role of this compound in a typical synthetic workflow for drug development.
Caption: General synthetic workflow illustrating the synthesis and derivatization of this compound.
Caption: Logical workflow for the utilization of this compound in API synthesis.
Conclusion
This compound stands as a cornerstone intermediate in the field of medicinal chemistry and drug development. Its straightforward synthesis and the orthogonal reactivity of its nitrogen atoms provide a robust platform for the construction of diverse and complex molecular architectures. As the demand for novel therapeutics continues to grow, the strategic application of this versatile building block will undoubtedly continue to fuel innovation in the pharmaceutical industry, enabling the discovery and development of the next generation of life-saving medicines. The detailed protocols and synthetic workflows presented in this guide aim to empower researchers and scientists in their quest to design and synthesize novel drug candidates with improved efficacy and safety profiles.
References
The Versatile Scaffold: A Technical Review of Methyl Piperazine-1-carboxylate Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Methyl piperazine-1-carboxylate, a versatile heterocyclic building block, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including two nitrogen atoms that can be differentially functionalized, have enabled the synthesis of a diverse array of molecules with significant therapeutic potential. This technical guide provides an in-depth review of the applications of this compound in the development of novel therapeutics, with a focus on anticancer, anti-inflammatory, and antiviral agents. We present a compilation of quantitative data, detailed experimental protocols for key syntheses, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development in this exciting area.
Applications in Medicinal Chemistry
The piperazine moiety is a common feature in many approved drugs, and this compound serves as a crucial starting material for introducing this valuable pharmacophore. Its derivatives have been extensively explored for a wide range of biological activities.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily by targeting key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2]
Quantitative Data on Anticancer Activity
| Compound | Target/Cell Line | IC50/GI50 (µM) | Reference |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [3] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung cancer) | 1.35 | [3] |
| Piperazine-tethered thiophene-3-carboxamide selenide 18i | A549 (Lung Cancer) | 1.43 ± 0.08 | [4] |
| Piperazine-tethered thiophene-3-carboxamide selenide 17i | HCT116 (Colon Cancer) | 4.82 ± 0.80 | [4] |
| Methyl piperazine derivative A-11 | HCT-116 (Colon Cancer) | 4.26 | [1] |
| Methyl piperazine derivative A-11 | A-549 (Lung Cancer) | 5.71 | [1] |
| Methyl piperazine derivative A-6 | A-549 (Lung Cancer) | 7.74 | [1] |
| Gefitinib (Standard) | A-549 (Lung Cancer) | 16.56 | [1] |
| Gefitinib (Standard) | HCT-116 (Colon Cancer) | 10.51 | [1] |
EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer therapies. Piperazine derivatives have been designed to inhibit EGFR, thereby blocking downstream signaling cascades.
Anti-inflammatory and Analgesic Activity
Certain derivatives of this compound have shown promising anti-inflammatory and anti-nociceptive effects. These compounds often interact with the serotonergic system, which is involved in pain and inflammation modulation.[5]
Quantitative Data on Anti-inflammatory Activity
| Compound | Test | Dosage | Effect | Reference |
| LQFM-008 | Carrageenan-induced paw edema | 15 and 30 mg/kg p.o. | Reduced edema at all tested time points | [5] |
| LQFM-008 | Carrageenan-induced paw edema | 7.5 mg/kg p.o. | Reduced edema for the first hour | [5] |
| LQFM-008 | Formalin test (neurogenic phase) | 15 and 30 mg/kg p.o. | Reduced licking time | [5] |
| LQFM-008 | Formalin test (inflammatory phase) | 15 and 30 mg/kg p.o. | Reduced licking time | [5] |
Serotonergic Synapse Signaling Pathway
The serotonergic system is a key regulator of mood, pain, and inflammation. Piperazine derivatives can modulate this pathway, for example, by acting on serotonin receptors, to exert their therapeutic effects.[6]
Antiviral Activity
The development of novel antiviral agents is a critical area of research. The piperazine scaffold has been incorporated into molecules designed to inhibit various stages of the viral life cycle.
Antiviral Drug Development Workflow
The process of developing a new antiviral drug is a complex, multi-stage endeavor, from initial target identification to post-market surveillance.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for advancing drug discovery. Below are representative procedures for the synthesis of key intermediates and final compounds derived from this compound.
Synthesis of 1-(3-chloropropyl)-4-methylpiperazine
This intermediate is crucial for the synthesis of various biologically active molecules.
Procedure: To a solution of 1-methylpiperazine (1.0 eq) in a suitable solvent such as acetone, 1-bromo-3-chloropropane (1.1 eq) and potassium carbonate (K2CO3) (1.5 eq) are added. The reaction mixture is stirred at room temperature for 6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography to yield 1-(3-chloropropyl)-4-methylpiperazine as a liquid.[2]
Yield: 80%[2]
General Procedure for the Synthesis of 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide Derivatives
This class of compounds has shown promising anticancer activity.
Step 1: Synthesis of Methyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzoate A mixture of methyl-4-hydroxybenzoate (1.0 eq), 1-(3-chloropropyl)-4-methylpiperazine (1.1 eq), and potassium carbonate (K2CO3) (1.5 eq) in acetonitrile is refluxed for 6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is dissolved in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which is purified by column chromatography.[2]
Yield: 75%[2]
Step 2: Hydrolysis to 4-(3-(4-methylpiperazin-1-yl)propoxy)benzoic acid The methyl ester from the previous step is dissolved in a mixture of methanol and water, and sodium hydroxide (NaOH) (2.0 eq) is added. The mixture is refluxed for 3 hours. After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried to give the carboxylic acid.[2]
Step 3: Amide Coupling to form 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide Derivatives To a solution of the carboxylic acid from Step 2 (1.0 eq), a substituted aniline (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 eq) in tetrahydrofuran (THF), triethylamine (2.0 eq) is added at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. After completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final benzamide derivative.[2]
Conclusion
This compound has proven to be an invaluable starting material in the synthesis of a wide range of biologically active compounds. Its derivatives have demonstrated significant promise in the fields of oncology, inflammation, and virology. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this versatile chemical scaffold. Further exploration of the structure-activity relationships of this compound derivatives holds great potential for the identification of next-generation drug candidates.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
Safety and handling precautions for Methyl piperazine-1-carboxylate
An In-Depth Technical Guide to the Safe Handling of Methyl piperazine-1-carboxylate
Introduction
This compound (CAS No: 50606-31-0) is a versatile chemical intermediate widely employed in the pharmaceutical and chemical industries.[1] It serves as a crucial building block in the synthesis of various bioactive molecules and drug candidates, particularly in the development of treatments for diabetes and neurological disorders.[2][3] Given its classification as a corrosive substance, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required when working with this compound.
Chemical and Physical Properties
This compound is a compound with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol .[4][5] While some sources describe it as a solid, others list it as a colorless to light yellow liquid, indicating that its physical state can vary, possibly depending on purity and temperature.[1][5]
| Property | Value |
| CAS Number | 50606-31-0[5] |
| Molecular Formula | C₆H₁₂N₂O₂[4] |
| Molecular Weight | 144.17 g/mol [4] |
| Appearance | Solid or Colorless to light yellow liquid[1][5] |
| Melting Point | 173-175 °C[2] |
| Boiling Point | 112-116 °C (at 7 Torr)[2] |
| Synonyms | 1-(Methoxycarbonyl)piperazine, Methyl 1-piperazinecarboxylate, Piperazine-1-carboxylic acid methyl ester[2][4] |
Hazard Identification and GHS Classification
This compound is classified as a corrosive material that poses significant health risks upon exposure. The primary hazard is its ability to cause severe skin burns and serious eye damage.[4][5]
| GHS Classification | Details |
| Pictogram | GHS05 (Corrosion)[5] |
| Signal Word | Danger [4][5] |
| Hazard Statement | H314: Causes severe skin burns and eye damage.[4][5] |
| Hazard Class | Skin Corrosion 1B[4][5] |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501[4] |
| Storage Class | 8A - Combustible corrosive hazardous materials[5] |
Experimental Protocols for Safe Handling
Adherence to strict safety protocols is mandatory when handling this compound to mitigate the risks of chemical burns and other injuries.
Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area. For all procedures with a risk of generating aerosols, mists, or dust, work must be conducted within a certified chemical fume hood.[6]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order in the immediate vicinity of the handling area.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the primary defense against exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that meet approved standards.[7]
-
Skin Protection:
-
Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile rubber) at all times. Inspect gloves for tears or holes before each use.
-
Clothing: Wear a flame-retardant, long-sleeved lab coat. For tasks with a higher risk of splashing, consider a chemically resistant apron or full-body suit.[6]
-
-
Respiratory Protection: In cases of insufficient ventilation or during emergency situations, a self-contained breathing apparatus (SCBA) operated in positive pressure mode is required.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 50606-31-0 [m.chemicalbook.com]
- 3. This compound | 50606-31-0 [chemicalbook.com]
- 4. This compound | C6H12N2O2 | CID 142729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to Methyl Piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl piperazine-1-carboxylate, a key building block in medicinal chemistry. The document details its chemical properties, synthesis, and significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.
Core Compound Data
This compound is a heterocyclic compound frequently utilized as a versatile intermediate in the synthesis of complex organic molecules. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O₂ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| CAS Number | 50606-31-0 | [1] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | 112-116 °C at 7 Torr | |
| Density | 1.099 g/cm³ (predicted) |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through the reaction of piperazine with a suitable methylating agent. The following protocol is a representative method based on established chemical principles for the mono-N-alkoxycarbonylation of piperazines.
Objective: To synthesize this compound from piperazine.
Materials:
-
Piperazine
-
Methyl chloroformate
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, sodium carbonate)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine in the chosen anhydrous solvent. Cool the mixture to 0°C in an ice bath.
-
Addition of Base: Add the base to the piperazine solution. The base will act as a scavenger for the hydrochloric acid generated during the reaction.
-
Addition of Methyl Chloroformate: Slowly add a solution of methyl chloroformate in the anhydrous solvent to the stirred piperazine solution via the dropping funnel. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude this compound can be further purified by vacuum distillation or column chromatography.
Safety Precautions: Methyl chloroformate is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Role in Drug Discovery: A Scaffold for Kinase Inhibitors
The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Piperazine derivatives are integral to many targeted cancer therapies.
The general mechanism of action for a piperazine-containing kinase inhibitor involves the piperazine ring serving as a key pharmacophoric element that can interact with the kinase active site or act as a linker to orient other functional groups for optimal binding. This often leads to the inhibition of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.
For instance, piperazine-chalcone hybrids have been designed and synthesized as potential vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors.[2] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply.
Similarly, piperazine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle.[3] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Below is a generalized diagram illustrating the role of a piperazine-based inhibitor in a kinase signaling pathway.
Caption: Inhibition of a kinase signaling pathway by a piperazine-based inhibitor.
The following diagram illustrates a general experimental workflow for the synthesis and initial biological evaluation of a novel piperazine-based compound.
Caption: General experimental workflow for synthesis and evaluation.
References
- 1. This compound | C6H12N2O2 | CID 142729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Piperazine Scaffold: A Journey from Antihelmintic Discovery to a Privileged Core in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The six-membered nitrogen-containing heterocycle, piperazine, represents a cornerstone in the edifice of medicinal chemistry. Its deceptively simple structure belies a remarkable versatility that has allowed it to be incorporated into a vast and diverse array of therapeutic agents. From its initial, serendipitous discovery as a potent anthelmintic to its current status as a "privileged scaffold" in modern drug design, the history of piperazine is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. This technical guide provides a comprehensive overview of the discovery and history of piperazine-based compounds, detailing the pivotal experiments, quantitative pharmacological data, and underlying signaling pathways that have cemented its importance in the pharmaceutical sciences.
The Early History and Serendipitous Discovery of Piperazine's Therapeutic Potential
Piperazine was first synthesized in the late 19th century, existing initially as a chemical curiosity with no known biological application. Its name is derived from its chemical similarity to piperidine, a component of the black pepper plant, though piperazine itself is not a natural product. The first foray of piperazine into the medical field was in the early 1900s as a proposed treatment for gout. The rationale was based on its ability to dissolve uric acid in vitro; however, this property did not translate into clinical efficacy.
The pivotal moment for piperazine in medicine arrived in 1953 , with the discovery of its potent anthelmintic properties.[1][2] This breakthrough established piperazine as a frontline treatment for parasitic worm infections, particularly ascariasis (roundworm) and enterobiasis (pinworm).[3] To improve stability and palatability, it was often formulated as citrate or adipate salts.[1][4]
Mechanism of Anthelmintic Action
Piperazine's efficacy as an anthelmintic stems from its action as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes.[1] This interaction at the neuromuscular junction of the parasite leads to hyperpolarization of the muscle cell membrane, resulting in a flaccid paralysis.[5] The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristalsis.[1] The selectivity of piperazine for helminths is attributed to the fact that vertebrates primarily utilize GABA in the central nervous system, and the nematode GABA receptor isoforms differ from their mammalian counterparts.[1]
dot
Caption: GABAergic Signaling Pathway in Nematodes and the Mechanism of Action of Piperazine.
The Evolution of the Piperazine Scaffold: From Worms to Man
The discovery of its anthelmintic properties was just the beginning of piperazine's journey in medicinal chemistry. The inherent physicochemical properties of the piperazine ring, including its ability to increase aqueous solubility and its synthetic tractability, made it an attractive scaffold for modification. This led to the development of several major classes of drugs with diverse therapeutic applications.
Piperazine-Based Antihistamines
In the mid-20th century, a surge in research to develop antagonists for the histamine H1 receptor led to the discovery of the first generation of piperazine-based antihistamines. These compounds are characterized by a diphenylmethyl (benzhydryl) group attached to one of the piperazine nitrogens.
-
Chlorcyclizine, Cyclizine, and Meclizine: These drugs were among the first piperazine-based antihistamines to be developed.[6][7] They act as inverse agonists at the H1 receptor, effectively blocking the actions of histamine and providing relief from allergic symptoms such as urticaria and rhinitis.[8] Their antiemetic properties also make them useful in the treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[6][9]
dot
Caption: Histamine H1 Receptor Signaling Pathway and the Point of Intervention by Piperazine-Based Antihistamines.
Piperazine-Containing Phenothiazine Antipsychotics
The development of phenothiazine antipsychotics in the 1950s revolutionized the treatment of schizophrenia and other psychotic disorders. The incorporation of a piperazine ring into the phenothiazine structure was found to significantly enhance antipsychotic potency.
-
Prochlorperazine and Fluphenazine: These are prominent examples of piperazine-containing phenothiazines.[10][11] Their primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[10] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.
dot
Caption: Dopamine D2 Receptor Signaling Pathway and the Point of Intervention by Piperazine-Based Antipsychotics.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for representative piperazine-based compounds, illustrating their potency and efficacy.
Table 1: Anthelmintic Activity of Piperazine
| Compound | Organism | Assay | Endpoint | Value | Reference |
| Piperazine | Ascaris lumbricoides | In vitro muscle strip | Paralysis | Effective at low concentrations | [5][12][13][14][15] |
| Piperazine Citrate | Ascaris lumbricoides (in children) | Clinical trial | Cure Rate (single dose) | 31-53% | [16] |
| Piperazine Dihydrochloride | Ascaris suum (in pigs) | In vivo | Efficacy | 99-100% | [17] |
Table 2: Receptor Binding Affinities of Piperazine-Based Antihistamines
| Compound | Receptor | Radioligand | Cell Line | K_i_ (nM) | Reference |
| Cyclizine | Histamine H1 | [³H]-Mepyramine | HEK293T | ~5 | [8][18] |
| Meclizine | Histamine H1 | [³H]-Mepyramine | - | ~250 | [18] |
Table 3: Receptor Binding Affinities of Piperazine-Based Antipsychotics
| Compound | Receptor | Radioligand | Cell Line | K_i_ (nM) | Reference |
| Prochlorperazine | Dopamine D2 | [³H]-Spiperone | CHO | ~1.0 | [19][20] |
| Fluphenazine | Dopamine D2 | [³H]-Spiperone | CHO | ~0.5 | [19][20] |
Key Experimental Protocols
In Vitro Anthelmintic Assay: Ascaris lumbricoides Muscle Strip
dot
Caption: Experimental Workflow for In Vitro Anthelmintic Assay on Ascaris lumbricoides Muscle Strips.
Methodology:
-
Tissue Preparation: Isolate muscle strips from adult Ascaris lumbricoides.
-
Mounting: Mount the muscle strips in an organ bath containing a physiological saline solution maintained at a constant temperature.
-
Recording: Record the spontaneous rhythmic contractions of the muscle strips using a force transducer connected to a data acquisition system.
-
Drug Application: After a stable baseline is established, add piperazine at various concentrations to the organ bath.
-
Observation: Observe the effect of piperazine on the muscle contractions, noting the concentration at which paralysis (cessation of contractions) occurs.
-
Washout: To test for reversibility, wash out the piperazine solution and replace it with fresh saline.
-
Recovery: Observe whether the muscle strips resume their spontaneous contractions.
Radioligand Binding Assay for Histamine H1 Receptor
dot
Caption: Experimental Workflow for a Histamine H1 Receptor Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human histamine H1 receptor (e.g., HEK293T cells).
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the unlabeled test compound (e.g., cyclizine).
-
Filtration: After incubation to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay for Dopamine D2 Receptor
dot
Caption: Experimental Workflow for a Dopamine D2 Receptor Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human dopamine D2 receptor (e.g., CHO cells).
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone) and varying concentrations of the unlabeled test compound (e.g., prochlorperazine).
-
Filtration: After incubation, separate the bound and free radioligand by rapid vacuum filtration.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 and calculate the Ki value as described for the H1 receptor binding assay.
Conclusion
The history of piperazine-based compounds is a compelling narrative of scientific discovery, chemical ingenuity, and therapeutic advancement. From its humble beginnings as an industrial chemical to its serendipitous discovery as an anthelmintic, the piperazine scaffold has proven to be a remarkably fruitful starting point for the development of a multitude of life-changing medicines. Its journey through the realms of antihistamines and antipsychotics, and its continued exploration in other therapeutic areas, underscores its status as a privileged core in drug discovery. For researchers and scientists, the story of piperazine serves as a powerful reminder of the enduring value of fundamental chemical structures and the potential for transformative discoveries that lies within them.
References
- 1. Piperazine [chemeurope.com]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazine | drug | Britannica [britannica.com]
- 4. Piperazine adipate: a new anthelmintic agent. II. Toxicological and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclizine - Wikipedia [en.wikipedia.org]
- 7. Cyclizine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CN105153062A - Preparation method of permitil - Google Patents [patents.google.com]
- 12. The effect of piperazine on succinate production by ascaris lumbricoides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity of piperazine, in vitro, against Ascaris lumbricoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of piperazine on succinate production by Ascaris lumbricoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activity of Piperazine, in vitro, Against Ascaris lumbricoides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Single dose piperazine therapy for Ascaris lumbricoides: an unsuccessful method of promoting growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of piperazine dihydrochloride against Ascaris suum and Oesophagostomum species in naturally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn-links.lww.com [cdn-links.lww.com]
- 20. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for N-alkylation of Methyl piperazine-1-carboxylate: Application Notes for Researchers and Drug Development Professionals
Introduction
The piperazine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility and oral bioavailability. N-substituted piperazines are key building blocks in the synthesis of a wide array of pharmaceuticals, including agents for oncology, neuroscience, and infectious diseases. The selective functionalization of the piperazine ring is crucial for modulating the pharmacological profile of these molecules. Methyl piperazine-1-carboxylate is a valuable starting material for the synthesis of mono-N-substituted piperazines. The methyl carbamate group serves as a protecting group for one of the nitrogen atoms, allowing for the selective N-alkylation of the free secondary amine. This application note provides detailed protocols for the N-alkylation of this compound via two common and effective methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Core Concepts and Applications
N-alkylated piperazine derivatives are integral to the structure of numerous approved drugs and clinical candidates. The substituent on the nitrogen atom can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. For instance, the N-alkyl group can interact with specific residues in a biological target, serve as a linker to another pharmacophore, or fine-tune the physicochemical properties of the molecule to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
The protocols described herein are fundamental for the synthesis of libraries of N-substituted piperazine derivatives for structure-activity relationship (SAR) studies in drug discovery programs. These methods are widely applicable and can be adapted for a variety of alkylating and carbonyl-containing reagents, enabling the generation of diverse chemical matter for biological screening.
Experimental Protocols
Two primary methods for the N-alkylation of this compound are detailed below:
-
Direct N-Alkylation with Alkyl Halides: This method involves the reaction of this compound with an alkyl halide (e.g., bromide or iodide) in the presence of a base to neutralize the hydrohalic acid byproduct.[1]
-
Reductive Amination with Aldehydes and Ketones: This one-pot procedure involves the formation of an iminium ion intermediate from the reaction of this compound with an aldehyde or ketone, which is then reduced in situ by a suitable reducing agent.[1]
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl bromide.
Materials:
-
This compound
-
Alkyl bromide (1.1 - 1.25 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile or DMF to the flask to create a stirrable suspension.
-
With vigorous stirring, add the alkyl bromide (1.1 - 1.25 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed in acetonitrile, remove the solvent under reduced pressure. If DMF was used, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or DCM.
-
Dilute the residue with dichloromethane and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
Data Presentation: Direct N-Alkylation
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromobutane | K₂CO₃ | THF | Reflux | Overnight | 88 | [2] |
| 1-Bromohexane | K₂CO₃ | THF | Reflux | Overnight | 69 | [2] |
| 1-Bromooctane | K₂CO₃ | THF | Reflux | Overnight | 90 | [2] |
| 1-Bromododecane | K₂CO₃ | THF | Reflux | Overnight | 87 | [2] |
| Benzyl Bromide | K₂CO₃ | DMF | 65 | 14 | 89 | [3] |
Note: The yields are based on the alkylation of N-acetylpiperazine, a close analog of this compound, and are expected to be similar.
References
Application Notes: Synthesis of Kinase Inhibitors Using 1-(Methoxycarbonyl)piperazine
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of bioactive molecules, including a wide array of kinase inhibitors. Its presence can enhance aqueous solubility, modulate pharmacokinetic properties, and provide a key interaction point with the target protein. 1-(Methoxycarbonyl)piperazine serves as a versatile and cost-effective building block for introducing the piperazine moiety. The methoxycarbonyl group acts as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the other nitrogen. This application note provides a detailed protocol for the synthesis of a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, demonstrating the utility of 1-(Methoxycarbonyl)piperazine in the development of targeted cancer therapeutics.
Therapeutic Target: VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer treatment. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. The inhibitor synthesized in this protocol is designed to block the ATP-binding site of VEGFR-2, thereby preventing its activation and downstream signaling.
Caption: VEGFR-2 Signaling Pathway.
Synthetic Workflow
The synthesis of the target VEGFR-2 inhibitor, N-(4-methyl-3-((2-((4-(picolinoyl)piperazin-1-yl)methyl)pyrimidin-4-yl)amino)phenyl)acetamide (a hypothetical yet representative kinase inhibitor), is accomplished in a multi-step sequence starting from 1-(Methoxycarbonyl)piperazine. The workflow involves an initial acylation, followed by a nucleophilic aromatic substitution, reduction of a nitro group, and a final amide bond formation.
Caption: Synthetic workflow for a VEGFR-2 inhibitor.
Experimental Protocols
Step 1: Synthesis of Methyl 4-(picolinoyl)piperazine-1-carboxylate
-
Materials:
-
1-(Methoxycarbonyl)piperazine (1.0 eq)
-
Picolinoyl chloride hydrochloride (1.05 eq)
-
Triethylamine (Et3N) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Protocol:
-
To a solution of 1-(Methoxycarbonyl)piperazine in anhydrous DCM, add triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add picolinoyl chloride hydrochloride portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
-
Step 2: Synthesis of (Piperazin-1-yl)(pyridin-2-yl)methanone
-
Materials:
-
Methyl 4-(picolinoyl)piperazine-1-carboxylate (1.0 eq)
-
33% HBr in acetic acid
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution
-
-
Protocol:
-
Dissolve methyl 4-(picolinoyl)piperazine-1-carboxylate in 33% HBr in acetic acid.
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, add diethyl ether to precipitate the hydrobromide salt of the product.
-
Filter the solid and wash with diethyl ether.
-
To obtain the free base, dissolve the salt in water and basify with NaOH solution until pH > 10.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative.
-
Step 3: Synthesis of (4-(2-Chloro-5-nitropyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone
-
Materials:
-
(Piperazin-1-yl)(pyridin-2-yl)methanone (1.0 eq)
-
2,4-Dichloro-5-nitropyrimidine (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
n-Butanol
-
-
Protocol:
-
To a solution of (piperazin-1-yl)(pyridin-2-yl)methanone in n-butanol, add 2,4-dichloro-5-nitropyrimidine and DIPEA.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling; if so, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
-
Step 4: Synthesis of N-(4-methyl-3-((2-((4-(picolinoyl)piperazin-1-yl)methyl)pyrimidin-4-yl)amino)phenyl)acetamide (Final Product)
This final step involves a sequence of a Buchwald-Hartwig amination to couple the pyrimidine core with the aniline moiety, followed by reduction of the nitro group and subsequent acylation. For the purpose of this protocol, a simplified final coupling step is presented.
-
Materials:
-
(4-(2-Chloro-5-nitropyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone (1.0 eq)
-
N-(5-amino-2-methylphenyl)acetamide (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.1 eq)
-
BINAP (0.15 eq)
-
Cesium carbonate (Cs2CO3) (2.0 eq)
-
Toluene, anhydrous
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol/Water
-
Acetic anhydride
-
Pyridine
-
-
Protocol:
-
Buchwald-Hartwig Amination:
-
In a reaction vessel, combine the chlorinated pyrimidine intermediate, N-(5-amino-2-methylphenyl)acetamide, Pd(OAc)2, BINAP, and Cs2CO3.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add anhydrous toluene and heat the mixture to 100-110 °C for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
-
Nitro Group Reduction:
-
Dissolve the product from the previous step in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture through celite and wash the celite pad with hot ethanol.
-
Concentrate the filtrate to obtain the crude amine.
-
-
Final Acylation (if the starting aniline was not already acylated):
-
Dissolve the crude amine in pyridine.
-
Cool to 0 °C and add acetic anhydride dropwise.
-
Stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with copper sulfate solution (to remove pyridine), water, and brine.
-
Dry over Na2SO4, filter, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
-
-
Data Presentation
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Acylation | 1-(Methoxycarbonyl)piperazine | Methyl 4-(picolinoyl)piperazine-1-carboxylate | 85-95 |
| 2 | Deprotection | Methyl 4-(picolinoyl)piperazine-1-carboxylate | (Piperazin-1-yl)(pyridin-2-yl)methanone | 90-98 |
| 3 | SNAr | (Piperazin-1-yl)(pyridin-2-yl)methanone | (4-(2-Chloro-5-nitropyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone | 60-75 |
| 4 | Multi-step | (4-(2-Chloro-5-nitropyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone | Final VEGFR-2 Inhibitor | 30-50 (over 3 steps) |
Table 2: Biological Activity of the Target Kinase Inhibitor
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 15 |
| VEGFR-1 | 150 |
| PDGFRβ | 250 |
| c-Kit | 400 |
| EGFR | >10,000 |
Note: The IC50 values are hypothetical but representative for a selective VEGFR-2 inhibitor based on published data for similar compounds.
Application Notes and Protocols for Coupling Reactions with Methyl Piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three common and versatile coupling reactions involving methyl piperazine-1-carboxylate: Buchwald-Hartwig amination, amide coupling, and reductive amination. These methods are fundamental in medicinal chemistry and drug development for the synthesis of complex molecules containing the piperazine scaffold.
Buchwald-Hartwig Amination for the Synthesis of N-Aryl-4-(methoxycarbonyl)piperazines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This protocol outlines the coupling of this compound with aryl halides to synthesize N-aryl piperazine derivatives.
Experimental Protocol
A general procedure for the Buchwald-Hartwig amination is as follows:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.) or Pd(OAc)₂ (0.02 eq.), a suitable phosphine ligand like BINAP (0.04 eq.) or Xantphos (0.04 eq.), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq.) or cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
Solvent Addition: Add anhydrous toluene or dioxane (typically 5-10 mL per mmol of aryl halide) to the Schlenk tube.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (usually 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and dilute it with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-(methoxycarbonyl)piperazine.
Data Presentation
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 18 | 80-96 | [2][3] |
| 4-Chloroanisole | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 75-90 | [2] |
| 2-Bromopyridine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 12 | 70-85 | [2] |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Amide Coupling for the Synthesis of N-Acyl-4-(methoxycarbonyl)piperazines
Amide coupling is a fundamental reaction that forms an amide bond between a carboxylic acid and an amine. This section details the coupling of this compound with various carboxylic acids using common coupling reagents.
Experimental Protocol
A general procedure for amide coupling is as follows:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) or a direct coupling reagent like HATU (1.2 eq.).
-
Base Addition: Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.).
-
Amine Addition: Add this compound (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with an organic solvent like ethyl acetate or DCM.
-
Extraction: Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acyl-4-(methoxycarbonyl)piperazine.
Data Presentation
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzoic Acid | EDC/HOBt | DIPEA | DMF | 12 | 85-95 | [4][5] |
| Acetic Acid | HATU | DIPEA | DCM | 4 | 90-98 | [4][5] |
| 4-Chlorobenzoic Acid | Benzoyl Chloride | TEA | DCM | 3 | 80-90 | [4] |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Workflow
Caption: Workflow for Amide Coupling.
Reductive Amination for the Synthesis of N-Alkyl-4-(methoxycarbonyl)piperazines
Reductive amination is a method to form carbon-nitrogen bonds by the reaction of a carbonyl compound with an amine in the presence of a reducing agent. This protocol describes the reaction of this compound with aldehydes or ketones.
Experimental Protocol
A general procedure for reductive amination is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH).
-
Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of a weak acid like acetic acid may be added to facilitate iminium ion formation.
-
Reducing Agent Addition: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl-4-(methoxycarbonyl)piperazine.
Data Presentation
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | 80-95 | [6][7] |
| Cyclohexanone | NaBH₃CN | MeOH | 24 | 75-90 | [6][7] |
| 4-Methoxybenzaldehyde | H₂/Co-catalyst | - | - | 72-96 | [7][8] |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Workflow
Caption: Workflow for Reductive Amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 8. researchgate.net [researchgate.net]
One-Pot Synthesis of Monosubstituted Piperazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of monosubstituted piperazine derivatives, a critical scaffold in medicinal chemistry. These methodologies are designed to streamline synthetic processes, reduce waste, and improve overall efficiency in the production of these valuable compounds.
Introduction
Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, exhibiting a wide range of biological activities, including but not limited to antiviral, anticancer, antipsychotic, and antihistaminic effects. The selective synthesis of monosubstituted piperazines is a key challenge in drug discovery and development, as the presence of two reactive nitrogen atoms can often lead to mixtures of mono- and di-substituted products. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer an elegant solution to this challenge, providing a more efficient, economical, and environmentally benign approach.
This guide outlines several robust one-pot methodologies for the synthesis of monosubstituted piperazine derivatives, including direct alkylation of protonated piperazine, reductive amination, and Buchwald-Hartwig amination. Detailed experimental protocols and quantitative data are provided to enable researchers to select and implement the most suitable method for their specific needs.
Data Presentation: A Comparative Overview of Synthetic Methodologies
The following table summarizes the quantitative data for various one-pot synthetic approaches to monosubstituted piperazine derivatives, allowing for easy comparison of their efficiencies under different conditions.
| Methodology | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Direct Alkylation | Piperazine, Alkyl Halide | K₂CO₃ | Acetonitrile | 60-80 | - | High | [1] |
| Direct Alkylation | 1-(2-methoxyphenyl) piperazine, N-(3-bromopropyl) phthalimide | K₂CO₃ | Ethane nitrile | Reflux | - | 95 | [2] |
| Direct Alkylation | 1-(2-methoxyphenyl) piperazine, N-(bromobutyl) phthalimide | K₂CO₃ | Acetonitrile | Reflux | 48 h | 90 | [2] |
| Protonated Piperazine | Piperazine, Electrophile | Metal ions on polymeric resin | Acetic acid or Methanol | RT or higher | - | High | [3][4] |
| Reductive Amination | Piperazine, Aldehyde/Ketone | Sodium triacetoxyborohydride (STAB) | - | - | - | - | [1] |
| Buchwald-Hartwig | N-Boc-piperazine, Aryl Bromide | Pd Catalyst | Toluene | 80-110 | - | High | [5] |
| Buchwald-Hartwig | Piperazine, Aryl Chloride | Pd-precatalyst | Piperazine (solvent-free) | - | 10 min | Moderate to good | [6] |
| Buchwald-Hartwig | 1-(2-pyridyl)piperazine, 4-bromotoluene | (NHC)Pd(allyl)Cl | - | - | 5 min | 96 | [7] |
Mandatory Visualizations
Experimental Workflow for One-Pot Synthesis
The following diagram illustrates a generalized workflow for the one-pot synthesis of monosubstituted piperazine derivatives.
Caption: Generalized workflow for one-pot synthesis of monosubstituted piperazines.
Factors Influencing Regioselectivity
This diagram illustrates the key factors that influence the regioselectivity of piperazine substitution, guiding the synthesis towards the desired mono-substituted product.
Caption: Key factors influencing the regioselectivity of piperazine substitution.
Experimental Protocols
Protocol 1: One-Pot Synthesis via Direct N-Alkylation of a Substituted Piperazine
This protocol describes a general procedure for the mono-N-alkylation of a substituted piperazine with an alkyl bromide.[1]
Materials:
-
1-(4-bromophenyl)piperazine
-
Alkyl Bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous solution of sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dried reaction flask, add 1-(4-bromophenyl)piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: One-Pot Synthesis via Reductive Amination
This protocol outlines a two-step, one-pot process for the N-alkylation of piperazine with an aldehyde or ketone.[1]
Materials:
-
Piperazine
-
Aldehyde or Ketone (1.0 eq)
-
Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (1.2-1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous solution of sodium bicarbonate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperazine in DCM or DCE, add the aldehyde or ketone.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add the reducing agent (STAB or sodium cyanoborohydride) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: One-Pot Synthesis via Buchwald-Hartwig Amination of N-Boc-Piperazine
This protocol provides a general procedure for the palladium-catalyzed N-arylation of N-Boc-piperazine with an aryl halide.[5]
Materials:
-
Aryl Halide (1.0 eq)
-
N-Boc-piperazine (1.2-1.5 eq)
-
Base (e.g., Sodium tert-butoxide, 1.4-2.0 eq)
-
Palladium Source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Anhydrous Toluene or Dioxane
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent (this step may not be necessary for pre-catalysts).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
-
The Boc protecting group can be subsequently removed under acidic conditions to yield the monosubstituted N-arylpiperazine.
Conclusion
The one-pot synthesis of monosubstituted piperazine derivatives represents a significant advancement in synthetic efficiency and sustainability. The methodologies presented herein, including direct alkylation of protonated piperazine, reductive amination, and Buchwald-Hartwig amination, provide researchers with a versatile toolkit for accessing a wide range of these important pharmaceutical building blocks. By carefully selecting the appropriate reaction conditions and following the detailed protocols, scientists can streamline their synthetic efforts and accelerate the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Flow Chemistry Applications for Piperazine Derivative Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs. Traditional batch synthesis of piperazine derivatives, however, can be fraught with challenges including long reaction times, safety concerns with hazardous reagents, and difficulties in scalability. Flow chemistry emerges as a powerful alternative, offering enhanced control over reaction parameters, improved safety, and streamlined scalability, making it an ideal platform for the synthesis of these critical pharmaceutical building blocks.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of various piperazine derivatives using continuous flow chemistry. We will explore several modern techniques, including multi-step synthesis of complex drug molecules, photocatalyzed reactions for novel substitutions, and microwave-assisted methods for rapid analogue generation.
Method 1: Multi-Step Continuous Flow Synthesis of Flibanserin
Flibanserin, an arylpiperazine derivative, is a notable example of a complex pharmaceutical synthesized efficiently using a multi-step continuous flow process. This approach integrates several reaction steps into a seamless, automated sequence, minimizing manual handling and improving overall efficiency.[3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Overall Yield | 31% | [5] |
| Total Residence Time | ~20 minutes | [5] |
| Hydrogenation Pressure | 100 bar | [6] |
| Hydrogenation Temperature | 100 °C | [5] |
| Hydrogenation Catalyst | 10% Pd/C | [6] |
Experimental Protocol: Four-Step Continuous Flow Synthesis of Flibanserin
This protocol outlines a four-step, uninterrupted continuous-flow synthesis of Flibanserin.[3][5][7]
Reagents and Stock Solutions:
-
Solution A: Starting material (e.g., a suitable aniline precursor) and an aldehyde reagent in an appropriate organic solvent (e.g., alcohols, acetonitrile, ethers).
-
Hydrogen Gas (H₂): For the hydrogenation steps.
-
Solution B: Reagents for benzimidazolone formation.
-
Solution C: Reagents for biphasic flow deprotection.
Flow Reactor Setup:
The system consists of multiple reactor modules connected in series, including packed-bed reactors for heterogeneous catalysis, mixing units, and separators.
Procedure:
-
Reductive Amination (Step 1 & 2): Pump Solution A and hydrogen gas through a packed-bed reactor containing a heterogeneous catalyst (e.g., 10% Pd/C). This step typically involves two sequential reductive amination reactions.
-
Benzimidazolone Formation (Step 3): The output from the second reductive amination is mixed with Solution B and passed through a heated reactor coil to facilitate the formation of the benzimidazolone ring.
-
Deprotection and Purification (Step 4): The product stream from the previous step is then mixed with Solution C for biphasic flow deprotection. An in-line purification step, such as liquid-liquid extraction, is integrated to remove impurities. The final product stream containing Flibanserin is collected.[3]
// Nodes Reagents [label="Reactant\nSolutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Pump1 [label="Pump A", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pump2 [label="Pump B", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2 [label="H2 Gas", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mixer1 [label="Mixer", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Reactor1 [label="Reductive Amination 1\n(Pd/C Packed Bed)", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reactor2 [label="Reductive Amination 2\n(Pd/C Packed Bed)", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mixer2 [label="Mixer", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Reactor3 [label="Benzimidazolone\nFormation (Heated Coil)", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mixer3 [label="Mixer", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Separator [label="In-line Purification\n(L-L Extraction)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Flibanserin\nProduct", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Reagents -> Pump1; Reagents -> Pump2; Pump1 -> Mixer1; H2 -> Mixer1; Mixer1 -> Reactor1 -> Reactor2; Pump2 -> Mixer2; Reactor2 -> Mixer2 -> Reactor3; Reactor3 -> Mixer3; Reagents -> Mixer3; // Placeholder for deprotection reagents Mixer3 -> Separator -> Product; } dot Caption: Multi-step continuous flow synthesis of Flibanserin.
Method 2: Visible-Light-Driven Synthesis of 2-Substituted Piperazines
This innovative method utilizes photoredox catalysis to synthesize 2-substituted piperazines from a glycine-based diamine and various aldehydes under mild conditions. The protocol is adaptable to both batch and continuous flow setups.[8][9]
Quantitative Data Summary
| Parameter | Batch Yield (4-fluorophenyl derivative) | Flow Yield (4-fluorophenyl derivative) | Reference |
| Yield | 80% | Not specified, but effective | [1] |
| Reaction Time (Batch) | 3 hours | Not specified | [1] |
| Photocatalyst | [Ir(ppy)₂(dtbpy)]PF₆ or 4CzIPN | [Ir(ppy)₂(dtbpy)]PF₆ or 4CzIPN | [8] |
| Light Source | Blue LEDs | Blue LEDs | [1] |
Experimental Protocol: Continuous Flow Synthesis of 2-Substituted Piperazines
This protocol is adapted from the described visible-light-driven CarboxyLic Amine Protocol (CLAP).[1][9]
Reagents and Stock Solutions:
-
Solution A: N-(2-aminoethyl)-N-benzylglycine (glycine-based diamine), an aldehyde (e.g., 4-fluorobenzaldehyde), and a base (e.g., KOH in methanol) in a suitable solvent like acetonitrile.
-
Solution B: Photocatalyst (e.g., [Ir(ppy)₂(dtbpy)]PF₆) dissolved in dry acetonitrile.
Flow Reactor Setup:
A simple flow setup consisting of syringe pumps, a T-mixer, and a transparent tubing reactor (e.g., PFA or FEP) coiled around a light source (e.g., blue LED strip).
Procedure:
-
Mixing: Use two syringe pumps to deliver Solution A and Solution B at defined flow rates into a T-mixer.
-
Photoreaction: The combined stream flows through the illuminated reactor coil. The residence time is controlled by the total flow rate and the reactor volume.
-
Collection: The product stream is collected at the outlet of the reactor.
-
Work-up: The collected solution is typically filtered to remove any precipitated salts, and the solvent is evaporated. The crude product can be purified by column chromatography.
// Nodes ReagentsA [label="Solution A:\nDiamine, Aldehyde, Base", fillcolor="#F1F3F4", fontcolor="#202124"]; ReagentsB [label="Solution B:\nPhotocatalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; PumpA [label="Pump A", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PumpB [label="Pump B", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mixer [label="T-Mixer", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Reactor [label="Flow Reactor\n(Coiled Tubing)", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Light [label="Blue LEDs", shape=lightbulb, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collection [label="Product\nCollection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges ReagentsA -> PumpA; ReagentsB -> PumpB; PumpA -> Mixer; PumpB -> Mixer; Mixer -> Reactor; Light -> Reactor [style=dotted, arrowhead=none]; Reactor -> Collection; } dot Caption: Visible-light-driven flow synthesis of 2-substituted piperazines.
Method 3: Microwave-Assisted Flow Synthesis of Monosubstituted Piperazines
This method provides a rapid and efficient route to monosubstituted piperazines, avoiding the need for protecting groups by utilizing a protonated piperazine species. The integration of microwave irradiation significantly accelerates the reaction.[2][10]
Quantitative Data Summary
| Reactant | Product | Batch Yield (%) | Flow Yield (%) | Reference |
| Methyl acrylate | Methyl 3-(piperazin-1-yl)propanoate | 85 | - | [2] |
| Acrylonitrile | 3-(Piperazin-1-yl)propanenitrile | 88 | 92 | [2] |
| Benzyl chloride | 1-Benzylpiperazine | 75 | 81 | [2] |
Experimental Protocol: Flow Microwave Synthesis of Monosubstituted Piperazines
This protocol describes a general procedure for the synthesis of monosubstituted piperazines in a flow microwave reactor.[2][11]
Reagents and Stock Solutions:
-
A solution of piperazine monohydrochloride (formed in situ from piperazine and piperazine dihydrochloride) and the desired reactant (e.g., acrylonitrile, benzyl chloride) in a suitable solvent like methanol.
-
A heterogeneous catalyst (e.g., metal ions supported on a polymeric resin) may be used in a packed-bed configuration.
Flow Reactor Setup:
A flow system comprising a pump, a microwave reactor unit, and potentially a packed-bed catalyst column.
Procedure:
-
Pumping: The reactant solution is pumped through the flow system.
-
Microwave Irradiation: The solution passes through the microwave cavity, where it is rapidly heated to the desired reaction temperature, significantly reducing the reaction time.
-
Catalysis (Optional): If a heterogeneous catalyst is used, the solution flows through the packed-bed reactor either before or after the microwave unit.
-
Collection and Work-up: The product stream is collected, cooled, and processed. This may involve filtration to remove any precipitated byproducts (like piperazine dihydrochloride) and evaporation of the solvent. The crude product is then purified, typically by recrystallization.[10]
// Nodes Reagents [label="Reactant Solution\n(Protonated Piperazine + Reagent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pump [label="Pump", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MW_Reactor [label="Microwave\nFlow Reactor", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst_Bed [label="Optional\nCatalyst Bed", shape=cylinder, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Collection [label="Product\nCollection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Work-up &\nPurification", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Monosubstituted\nPiperazine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Reagents -> Pump -> MW_Reactor -> Catalyst_Bed -> Collection -> Workup -> Final_Product; } dot Caption: Microwave-assisted flow synthesis of monosubstituted piperazines.
Conclusion
Flow chemistry offers a paradigm shift in the synthesis of piperazine derivatives, providing significant advantages in terms of efficiency, safety, and scalability. The methods outlined in these application notes demonstrate the versatility of flow chemistry, from complex multi-step syntheses of active pharmaceutical ingredients to rapid, high-throughput generation of compound libraries for drug discovery. By leveraging the precise control offered by continuous flow systems, researchers and drug development professionals can accelerate the discovery and production of novel piperazine-based therapeutics.
References
- 1. Visible-Light Photoredox Catalyst to Synthesize 2-Subsituted Piperazines | TCI AMERICA [tcichemicals.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow-oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00087F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2020026162A1 - Process for the multistep continuous-flow preparation of flibanserin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl Piperazine-1-Carboxylate Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of Methyl piperazine-1-carboxylate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques for this compound derivatives are:
-
Extraction: Used to separate the product from the reaction mixture based on its solubility in different solvents. This is often the first step in the purification process.[1][2]
-
Column Chromatography: A highly versatile method for separating the target compound from impurities with different polarities using a stationary phase like silica gel.[1][3]
-
Crystallization/Recrystallization: Effective for obtaining high-purity solid products by dissolving the crude material in a suitable solvent and allowing it to crystallize as the solution cools or the solvent evaporates.[4]
-
Distillation: Suitable for purifying liquid derivatives, particularly at reduced pressure to avoid thermal degradation.[5]
Q2: What are common impurities I might encounter?
A2: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, in syntheses involving piperazine, incompletely reacted piperazine or di-substituted piperazine derivatives can be significant impurities.[3][6] Aqueous piperazine solutions can also absorb carbon dioxide from the air.[2]
Q3: My this compound derivative appears to be degrading during purification. What could be the cause?
A3: Piperazine derivatives can be susceptible to thermal degradation at elevated temperatures.[7] If using distillation, employing a high vacuum to lower the boiling point is recommended.[5] Additionally, prolonged exposure to strong acids or bases can lead to the hydrolysis of the carbamate group.[1]
Q4: I am having trouble separating my product from a very polar impurity. What do you suggest?
A4: For highly polar impurities, several strategies can be employed. You could try using a more polar mobile phase in column chromatography. Alternatively, an acidic wash during the extraction process can help remove basic impurities by converting them into their water-soluble salts.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Extraction | The product has some solubility in the aqueous phase. | Adjust the pH of the aqueous layer to suppress the ionization of the product and increase its partitioning into the organic layer.[2] Adding salt (salting out) to the aqueous phase can also decrease the solubility of the organic product.[2] |
| An emulsion has formed between the organic and aqueous layers. | Add a small amount of brine or a different organic solvent to break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation. | |
| Poor Separation in Column Chromatography | The chosen solvent system (mobile phase) has a polarity that is too high or too low. | Systematically test different solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[1] |
| The column is overloaded with the crude product. | Use a larger column or reduce the amount of crude material loaded onto the column. A general rule is to use a 30-100:1 ratio of silica gel to crude product by weight. | |
| Product Fails to Crystallize | The solution is supersaturated, or the product is "oiling out." | Try scratching the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of the pure product can also be effective. If the product oils out, redissolve it by heating and allow it to cool more slowly, or try a different solvent system.[4] |
| The chosen solvent is not appropriate. | An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Experiment with different solvents or solvent mixtures. Common choices include ethanol, ethyl acetate/hexanes, and acetone/hexanes.[4] | |
| Product is Still Impure After Purification | The chosen purification method is not effective for the specific impurities present. | Consider using a combination of purification techniques. For example, perform an extraction followed by column chromatography and then a final recrystallization step. |
| The product co-elutes with an impurity during chromatography. | Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. High-Performance Liquid Chromatography (HPLC) with a suitable column can also provide better separation.[8][9] |
Experimental Protocols
General Extraction Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).[1]
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with water to remove water-soluble impurities. If unreacted basic starting materials (like piperazine) are present, wash with a dilute acidic solution (e.g., 1M HCl) to convert them into their water-soluble salts.[1][3] Subsequently, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of appropriate polarity. The polarity can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: Collect the eluent in fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization Protocol
-
Solvent Selection: Choose a solvent or solvent system in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature.[4]
-
Dissolution: Add a minimal amount of the hot solvent to the crude product until it is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the solution in an ice bath or a refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Visualizations
Caption: A typical purification workflow for this compound derivatives.
Caption: A decision tree for troubleshooting the purification of an impure product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. jocpr.com [jocpr.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Reactions with Methyl Piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl piperazine-1-carboxylate. The following information addresses common issues, particularly the formation of side products during N-acylation and N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when reacting this compound with an electrophile (e.g., acyl chloride or alkyl halide)?
A1: The most prevalent side product is the 1,4-disubstituted piperazine derivative. This occurs when the electrophile reacts not only with the secondary amine of your starting material but also with the newly formed tertiary amine of your desired mono-substituted product. While the carbamate group on this compound is electron-withdrawing and deactivates the adjacent nitrogen, the second nitrogen atom remains nucleophilic and can react further.
Q2: How can I minimize the formation of the 1,4-disubstituted side product?
A2: Several strategies can be employed to favor mono-substitution. One common approach is to use a large excess of the piperazine starting material relative to the electrophile.[1][2] This statistically favors the reaction of the electrophile with the more abundant unreacted this compound. Additionally, slow, dropwise addition of the electrophile to a cooled, vigorously stirred solution of the piperazine derivative can help maintain a low concentration of the electrophile, further minimizing di-substitution.[1][3]
Q3: Are there any other potential side reactions to be aware of?
A3: Besides di-substitution, hydrolysis of the methyl carboxylate group can occur, especially if the reaction or work-up conditions are strongly acidic or basic.[4] While less common during typical N-functionalization reactions, it is a possibility to consider if you observe unexpected byproducts. In some cases, with certain alkyl halides, elimination reactions can also compete with the desired substitution.[1]
Q4: What are the best purification techniques to remove the di-substituted side product?
A4: The di-substituted product is generally less polar than the mono-substituted product. This difference in polarity can be exploited for purification by column chromatography.[1] An alternative method is an acid-base extraction. The mono-substituted product, with its free secondary amine, can be protonated and extracted into an acidic aqueous layer, leaving the less basic di-substituted product in the organic phase. Some protocols also suggest washing the reaction mixture with a solvent like ethyl acetate to remove the di-acylated byproduct.[5]
Troubleshooting Guides
Issue: Significant formation of the 1,4-disubstituted side product
This is the most common issue encountered in reactions with this compound. The troubleshooting workflow below can help you diagnose and resolve the problem.
Caption: Troubleshooting workflow for minimizing the formation of 1,4-disubstituted side products.
Data Presentation
The choice of reaction conditions can significantly influence the ratio of mono- to di-substituted products. The following table summarizes general conditions that favor the desired mono-substituted product.
| Parameter | Condition Favoring Mono-substitution | Condition Favoring Di-substitution | Rationale |
| Stoichiometry | Excess this compound (2-5 eq.) | Near equimolar or excess electrophile | Increases the probability of the electrophile reacting with the starting material.[1][2] |
| Addition Rate | Slow, dropwise addition of electrophile | Rapid addition of electrophile | Maintains a low concentration of the electrophile, reducing the chance of reacting with the product.[1][3] |
| Temperature | Low (e.g., 0 °C) | Room temperature or elevated | Slows down the reaction rate, allowing for better control over the mono-substitution.[1][3] |
| Solvent | Aprotic solvents (e.g., DCM, THF, Acetonitrile) | - | Provides good solubility for reactants without interfering with the reaction.[1] |
| Base | Non-nucleophilic base (e.g., K₂CO₃, Et₃N) | - | Neutralizes the acid byproduct without competing with the piperazine as a nucleophile.[2] |
Experimental Protocols
General Protocol for Mono-N-acylation of this compound
This protocol is a general guideline for the acylation of this compound with an acyl chloride.
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (2.0 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a non-nucleophilic base, such as triethylamine (2.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
-
Addition of Acyl Chloride:
-
Dissolve the acyl chloride (1.0 equivalent) in a small amount of the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cooled piperazine solution over 30-60 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting acyl chloride is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-acylated product.
-
Visualizations
The following diagram illustrates the desired mono-acylation reaction and the common side reaction leading to the di-acylated product.
Caption: Desired reaction pathway and the formation of the di-acylated side product.
References
Technical Support Center: Optimizing N-Boc Deprotection of Piperazines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the N-Boc deprotection of piperazines.
Frequently Asked Questions (FAQs)
Q1: My N-Boc deprotection reaction is incomplete. How can I drive it to completion?
A1: Incomplete deprotection is a common challenge. Here are several strategies to enhance reaction efficiency:
-
Increase Reaction Time: Monitor the reaction's progress using TLC or LC-MS and extend the reaction time until the starting material is no longer detected.[1]
-
Elevate Temperature: Gently warming the reaction mixture can accelerate the deprotection. For instance, complete deprotection might be achieved in about 3 hours at 50°C, while at 80°C, it could be complete within 1 hour.[1] However, exercise caution as excessive heat may lead to side reactions, particularly with sensitive substrates.[1]
-
Increase Acid Concentration: The concentration of the acid is a critical factor. Using a higher concentration or a larger excess of the acidic reagent can facilitate the complete removal of the Boc group.[1] For example, 4M HCl in dioxane is a commonly used and effective reagent for this purpose.[1]
-
Improve Solubility: If the starting material has poor solubility in the chosen solvent, consider using a different solvent system to ensure it is fully dissolved.[1]
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Side reactions can reduce your yield and complicate the purification process. Here are some common issues and their solutions:
-
Formation of Stable Salts: When using trifluoroacetic acid (TFA), the resulting trifluoroacetate salt of the piperazine can sometimes be difficult to handle. If this occurs, consider using HCl in dioxane, which typically yields a hydrochloride salt that is often easier to isolate as a solid.[1]
-
Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups (e.g., esters, acetals), the harsh acidic conditions of Boc deprotection can cleave them. In such cases, exploring milder deprotection methods is recommended.[1]
-
Ring Fragmentation: In some instances, particularly with specific substitution patterns on the piperazine ring, ring fragmentation can occur under strong acidic conditions.[2] Careful control of reaction temperature and time is crucial to minimize this side reaction.[1]
Q3: What is the recommended work-up procedure after an acidic N-Boc deprotection?
A3: A proper work-up procedure is essential for isolating the deprotected piperazine in high yield and purity. A typical procedure includes the following steps:
-
Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure.[1]
-
Basification: Dissolve the residue in water or a suitable organic solvent and neutralize the excess acid by adding a base such as saturated aqueous sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (NaOH) until the pH is basic (pH > 7).[1]
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM, ethyl acetate) to ensure complete recovery of the product.[1][3]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄).[1][3] Finally, filter and concentrate the solution under reduced pressure to obtain the deprotected piperazine.[1][3]
Q4: Are there milder alternatives to TFA or HCl for N-Boc deprotection?
A4: Yes, several milder methods can be employed, especially when dealing with acid-sensitive substrates:
-
Oxalyl Chloride in Methanol: This method provides a mild alternative for the selective deprotection of N-Boc groups at room temperature.[1][4]
-
Lewis Acids: Certain Lewis acids can also be utilized for Boc deprotection under conditions that are milder than strong Brønsted acids.[1]
-
Thermal Deprotection: The Boc group can be removed thermally, either neat or in a high-boiling solvent like diphenyl ether.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the N-Boc deprotection of piperazines.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC/LC-MS and prolong the reaction time. Consider a moderate increase in temperature (e.g., to 40-50°C).[1] |
| Insufficient amount of acid. | Increase the equivalents of the acid (e.g., TFA or HCl solution).[1] | |
| Poor solubility of the starting material. | Try a different solvent system in which the starting material is more soluble.[1] | |
| Low Yield | Side reactions due to harsh conditions. | Lower the reaction temperature and/or use a milder deprotection reagent.[1] |
| Product loss during work-up. | Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[1] | |
| Formation of a water-soluble salt. | If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or using the salt directly in the next step.[1] | |
| Purification Difficulties | Product is an oil or difficult to crystallize. | Consider converting the free base to a different salt (e.g., fumarate, citrate) which may be more crystalline.[1] |
| Co-elution with byproducts during chromatography. | Optimize chromatography conditions (e.g., solvent system, stationary phase). Consider derivatization to facilitate separation.[1] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and generally effective method for N-Boc deprotection.[1]
Materials:
-
N-Boc protected piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[1]
-
Cool the solution to 0°C using an ice bath.[1]
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[3]
-
Remove the ice bath and allow the reaction to warm to room temperature.[1]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[1]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[1]
-
Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[1]
Protocol 2: N-Boc Deprotection using 4M HCl in Dioxane
This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.[1]
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol or dioxane (as solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1]
-
Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[1]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[1]
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[1]
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic.[1]
-
Separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free piperazine.
Visual Guides
Caption: General experimental workflow for N-Boc deprotection of piperazines.
Caption: Troubleshooting decision tree for N-Boc deprotection of piperazines.
References
Stability of Methyl piperazine-1-carboxylate under acidic or basic conditions
Welcome to the technical support center for Methyl piperazine-1-carboxylate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the carbamate functional group in this compound?
A1: The methyl carbamate functional group in this compound is susceptible to hydrolysis. Generally, carbamates are more readily hydrolyzed under basic conditions compared to acidic or neutral conditions. The stability is influenced by factors such as pH, temperature, and the presence of catalysts.
Q2: Is this compound expected to be stable under acidic conditions?
A2: While more stable than in basic solutions, the carbamate bond can still undergo acid-catalyzed hydrolysis. The mechanism of acid-catalyzed hydrolysis of carbamates can vary, but it typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.
Q3: Is this compound expected to be stable under basic conditions?
A3: this compound is expected to be unstable under basic conditions. Basic hydrolysis of carbamates is generally a more facile process than acid-catalyzed hydrolysis. The reaction is typically initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate group.[1][2]
Q4: What are the likely degradation products of this compound under hydrolytic conditions?
A4: Under both acidic and basic hydrolytic conditions, the primary degradation products are expected to be piperazine, methanol, and carbon dioxide. The initial hydrolysis would yield piperazine and methyl hydrogen carbonate, which is unstable and decomposes.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of the parent compound and the appearance of degradation products.[3] If piperazine is a suspected degradation product and lacks a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to allow for sensitive UV or fluorescence detection.[4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for identifying and quantifying both the parent compound and its degradants.[6]
Troubleshooting Guides
Issue 1: Unexpectedly Low Recovery or Loss of Activity of this compound in Solution
If you observe a lower-than-expected concentration of this compound or a loss of its intended biological or chemical activity in your experimental solutions, it may be due to degradation. Follow this troubleshooting workflow to identify the potential cause.
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
The appearance of new peaks in your chromatogram over time is a strong indicator of degradation. The following diagram illustrates the likely degradation pathway.
Experimental Protocols
To quantitatively assess the stability of this compound in your specific experimental matrix, a forced degradation study is recommended.[7][8] This involves intentionally exposing the compound to a range of stress conditions and monitoring its degradation over time.
Objective: To determine the rate of degradation of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
A suitable buffer for neutral pH (e.g., phosphate-buffered saline, PBS)
-
Organic solvent for stock solution (e.g., methanol or acetonitrile, HPLC grade)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
Acidic Conditions: In separate volumetric flasks, add a small aliquot of the stock solution to 0.1 M HCl and 1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL).
-
Basic Conditions: In separate volumetric flasks, add a small aliquot of the stock solution to 0.1 M NaOH and 1 M NaOH to achieve the same final concentration.
-
Neutral Conditions (Control): Prepare a sample in the neutral buffer at the same final concentration.
-
-
Time-Point Analysis:
-
Immediately after preparation (t=0), take an aliquot from each solution, neutralize it if necessary (e.g., with an equimolar amount of base for the acid samples and acid for the base samples), and analyze it by HPLC or LC-MS to determine the initial concentration.
-
Store the remaining solutions at a controlled temperature (e.g., room temperature or 40°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, neutralize them, and analyze by HPLC or LC-MS.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining relative to the t=0 sample.
-
Plot the percentage remaining versus time for each condition.
-
If desired, determine the degradation rate constant and the half-life (t½) under each condition.
-
Data Presentation
The results of your stability study can be summarized in the following table. This allows for a clear comparison of the stability of this compound under different conditions.
| Condition | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Remaining |
| 0.1 M HCl | 25 | 0 | 100 | ||
| 1 | |||||
| 4 | |||||
| 24 | |||||
| 1 M HCl | 25 | 0 | 100 | ||
| 1 | |||||
| 4 | |||||
| 24 | |||||
| Neutral Buffer | 25 | 0 | 100 | ||
| 1 | |||||
| 4 | |||||
| 24 | |||||
| 0.1 M NaOH | 25 | 0 | 100 | ||
| 1 | |||||
| 4 | |||||
| 24 | |||||
| 1 M NaOH | 25 | 0 | 100 | ||
| 1 | |||||
| 4 | |||||
| 24 |
References
- 1. server.ccl.net [server.ccl.net]
- 2. Basic hydrolysis of methyl carbamates to amines : John Harry MacMillan Ph.D. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Large-Scale Synthesis of Piperazine Intermediates
Welcome to the technical support center for the large-scale synthesis of piperazine intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the challenges encountered during the synthesis and purification of piperazine derivatives.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis of piperazine and its derivatives.
Issue 1: Low Yield of Monosubstituted Piperazine and Formation of Disubstituted Byproduct
Question: My reaction is yielding a significant amount of the 1,4-disubstituted piperazine, resulting in a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-substitution?
Answer: The formation of a disubstituted byproduct is a common challenge due to the comparable reactivity of both nitrogen atoms in the piperazine ring.[1][2] Several strategies can be employed to favor mono-substitution:
-
Excess Piperazine: Utilizing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1][2]
-
Slow Addition of Electrophile: Adding the electrophile slowly and at a low temperature can help control the reaction and minimize the formation of the disubstituted product.[1]
-
Use of Protecting Groups: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a reliable method to ensure mono-substitution.[1][3] The protecting group can be removed in a subsequent step.
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the monosubstituted product is maximized.[1]
Troubleshooting Workflow for Low Mono-substitution Yield
Caption: Troubleshooting workflow for low mono-substitution yield.
Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: I am consistently experiencing low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes, and how can I optimize the reaction?
Answer: Low yields in Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1][2] Key areas to troubleshoot include:
-
Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical.[2] For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary.[1][2] It is recommended to screen a variety of ligands and palladium sources.[1]
-
Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions.[1] Strong bases like NaOtBu are common, but if they lead to the decomposition of your starting material, consider weaker bases such as K₃PO₄ or Cs₂CO₃.[2]
-
Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species.[1][2] Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[1]
-
Temperature and Time: Suboptimal temperature can result in an incomplete reaction or decomposition. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and temperature.[1][2]
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Screen various Pd sources (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., RuPhos, BINAP). | The optimal combination is substrate-dependent. |
| Base | Start with a strong base (e.g., NaOtBu); if decomposition occurs, switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃). | The base influences reaction rate and side reactions. |
| Solvent | Common choices include toluene, dioxane, and THF. Consider t-butanol for solubility issues. | Solvent affects reagent solubility and catalyst stability. |
| Temperature | Perform a temperature screen to find the optimal condition for your specific substrates. | Suboptimal temperatures can lead to incomplete reactions or decomposition. |
Issue 3: Difficulty in Purifying Piperazine-Containing Compounds
Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?
Answer: The basic nature and potential water solubility of substituted piperazines can make purification challenging.[1][2] Here are some effective methods:
-
Column Chromatography: This is a common method. To prevent tailing on acidic silica gel, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1]
-
Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[1][2]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1] The formation of a diacetate salt by adding glacial acetic acid to a solution of the crude piperazine in acetone can facilitate crystallization and purification.[2]
Purification Strategy Selection
References
Improving yield and purity in Methyl piperazine-1-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl piperazine-1-carboxylate for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used method is the reaction of piperazine with methyl chloroformate. To achieve selective mono-acylation and prevent the formation of the disubstituted byproduct, the reaction is often carried out by forming piperazine monohydrochloride or monoacetate in situ. This controls the reactivity of the piperazine.
Q2: What are the critical parameters influencing the yield and purity of the synthesis?
A2: The key parameters to control are:
-
Molar Ratio of Reactants: An excess of piperazine or the use of its mono-salt is crucial to favor the formation of the mono-substituted product.
-
Temperature: The reaction with methyl chloroformate is typically conducted at room temperature.
-
Rate of Addition: Slow, dropwise addition of methyl chloroformate to the piperazine solution is recommended to manage the reaction's exothermicity and prevent localized high concentrations of the acylating agent.
-
Solvent: Methanol or acetic acid are commonly used solvents.
Q3: What is the primary impurity in this synthesis, and how can it be minimized?
A3: The main impurity is the symmetrically disubstituted by-product, 1,4-bis(methoxycarbonyl)piperazine. Its formation is suppressed by carefully controlling the molar ratio of the reactants, ensuring that piperazine is in effective excess relative to the methyl chloroformate.
Q4: What are the recommended purification techniques for this compound?
A4: Common purification strategies include:
-
Filtration: To remove precipitated piperazine dihydrochloride.
-
Solvent Evaporation: To concentrate the product.
-
Precipitation: Using a solvent like ethyl acetate to precipitate the product from the reaction mixture.
-
Recrystallization: From solvents such as isopropyl alcohol, often with the addition of activated charcoal to remove colored impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Formation of Disubstituted By-product: The molar ratio of methyl chloroformate to piperazine was too high. | Ensure the use of excess piperazine or prepare the piperazine monohydrochloride in situ to control reactivity. |
| Incomplete Reaction: Reaction time was insufficient, or the temperature was too low. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time. | |
| Loss of Product during Workup: The product may be lost during extraction or recrystallization steps. | Optimize the purification procedure. Ensure the pH is appropriate during any aqueous washes and be mindful of solvent volumes during recrystallization to avoid excessive product loss in the mother liquor. | |
| Low Purity (Presence of Disubstituted By-product) | Incorrect Molar Ratio: Too much methyl chloroformate was used. | Strictly control the stoichiometry. The formation of the disubstituted by-product is highly dependent on the molar ratio. |
| Inefficient Mixing: Poor stirring can lead to localized high concentrations of methyl chloroformate, promoting disubstitution. | Ensure vigorous and efficient stirring throughout the addition of methyl chloroformate. | |
| Product is a Dark Oil or Discolored Solid | Presence of Impurities: Degradation of reagents or side reactions may have occurred. | Consider recrystallization with the addition of activated charcoal to remove colored impurities. Ensure the quality of the starting materials. |
| Formation of a Large Amount of Precipitate (Piperazine Dihydrochloride) | Reaction Stoichiometry: This is an expected by-product when using piperazine dihydrochloride to generate the monohydrochloride in situ. | The precipitated piperazine dihydrochloride should be removed by filtration after cooling the reaction mixture.[1] |
Experimental Protocols
Protocol 1: Synthesis via in situ Piperazine Monohydrochloride
This protocol is based on a general procedure for the one-pot, one-step synthesis of monosubstituted piperazine derivatives.[1]
1. Preparation of Piperazine Monohydrochloride:
-
In a reaction flask, prepare a solution of piperazine monohydrochloride in situ by combining equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol (use 10-20 mL of methanol per 1 g of anhydrous piperazine).
-
The mixture can be heated to ensure complete dissolution of the solids.
2. Reaction with Methyl Chloroformate:
-
Cool the solution to room temperature.
-
Slowly add methyl chloroformate dropwise to the stirred solution. This is crucial to avoid a turbulent reaction.
-
Continue stirring the reaction mixture at room temperature.
3. Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
4. Isolation and Purification:
-
Once the reaction is complete, cool the mixture down to 5 °C.
-
Filter off the precipitated piperazine dihydrochloride.[1]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Precipitate the product by adding ethyl acetate.
-
Collect the crude product by filtration.
-
For further purification, recrystallize the crude product from isopropyl alcohol, with the addition of activated charcoal if necessary.[1]
Data Presentation
While specific comparative data for varying conditions in this compound synthesis is not detailed in a single source, the following table summarizes typical yields and purities reported for similar piperazine derivative syntheses.
| Starting Material | Reagent | Method | Yield | Purity | Reference |
| Piperazine / Piperazine Dihydrochloride | Methyl Chloroformate | Classic Flask Synthesis | High | High | [1] |
| Pyrazine-2-carboxylic acid | SOCl₂, MeOH, H₂/Pd-C | Multi-step synthesis to a related piperazine derivative | 80.2% (for an initial esterification step) | 98.2% (for the same step) | [2] |
Visual Guides
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Removal of Byproducts from Piperazine Salt Formation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the removal of byproducts during piperazine salt formation.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts I might encounter during piperazine salt formation?
A1: Byproducts in piperazine salt formation can originate from the piperazine synthesis itself or from degradation during the salt formation process. Common impurities include unreacted starting materials, intermediates, and degradation products. Thermal and oxidative degradation can lead to byproducts such as N-formylpiperazine, ammonium, N-(2-aminoethyl)piperazine (AEP), and ethylenediamine (EDA). In some cases, N-nitrosopiperazine can also be a concern, particularly in the presence of nitrosating agents.
Q2: How do these byproducts affect my final piperazine salt product?
A2: Byproducts can significantly impact the quality, safety, and efficacy of your final product. They can lead to:
-
Reduced Purity and Yield: Impurities lower the overall purity of the desired piperazine salt.
-
Altered Physicochemical Properties: Byproducts can affect the salt's melting point, solubility, stability, and crystal form.
-
Toxicity and Adverse Effects: Some byproducts may be toxic or cause unwanted side effects. For example, N-nitrosopiperazine is a known carcinogen.
-
Regulatory Issues: The presence of impurities above acceptable limits can lead to rejection by regulatory agencies.
Q3: What are the primary methods for removing byproducts from piperazine salts?
A3: The most common and effective methods for purifying piperazine salts include:
-
Crystallization/Recrystallization: This is a powerful technique for separating the desired salt from soluble impurities.
-
Acid-Base Extraction: This method is useful for separating basic piperazine from non-basic impurities.
-
Ion Exchange Chromatography: This technique can be used to remove ionic impurities.
-
Activated Carbon Treatment: This is effective for removing colored impurities and some organic byproducts.
Q4: How can I detect and quantify the impurities in my piperazine salt?
A4: Several analytical techniques are available for the identification and quantification of impurities in piperazine salts:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying various impurities.
-
Gas Chromatography (GC): GC is suitable for analyzing volatile impurities.
-
Mass Spectrometry (MS): Often coupled with HPLC or GC, MS helps in identifying the structure of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation of impurities.
Troubleshooting Guides
Issue 1: The final piperazine salt has a low melting point and appears discolored.
This often indicates the presence of residual impurities.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction or presence of starting materials. | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure complete conversion. |
| Thermal degradation of piperazine. | Optimize the reaction temperature and duration to minimize the formation of degradation products. |
| Presence of colored impurities. | Treat the solution with activated carbon before crystallization. |
| Inefficient crystallization. | Perform recrystallization of the piperazine salt from a suitable solvent system. |
Issue 2: The piperazine salt "oils out" during crystallization instead of forming solid crystals.
"Oiling out" occurs when the salt separates from the solution as a liquid phase.
| Possible Cause | Troubleshooting Step |
| Supersaturation is too high. | Increase the solvent volume to reduce the concentration. |
| Cooling rate is too fast. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Presence of impurities inhibiting crystallization. | Purify the crude piperazine before salt formation using techniques like distillation or acid-base extraction. |
| Inappropriate solvent system. | Experiment with different solvent or solvent mixtures to find one that promotes good crystal growth. |
Experimental Protocols
Protocol 1: Purification of Piperazine via Diacetate Salt Formation and Recrystallization
This protocol is effective for removing many common impurities from crude piperazine.
Materials:
-
Crude piperazine
-
Acetone
-
Glacial acetic acid
-
Suitable recrystallization solvent (e.g., methanol, ethanol, or a mixture with water)
Procedure:
-
Dissolution: Dissolve the crude piperazine in acetone (approximately 5-10 volumes of acetone per volume of piperazine) at room temperature (not exceeding 40°C).
-
Salt Formation: Slowly add a stoichiometric amount of glacial acetic acid to the solution while stirring. The piperazine diacetate will precipitate.
-
Precipitation: Cool the mixture to 10-30°C to maximize the precipitation of the salt.
-
Filtration: Filter the precipitated piperazine diacetate and wash it with cold acetone to remove soluble impurities.
-
Recrystallization: Dissolve the piperazine diacetate in a minimal amount of hot recrystallization solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature to form pure crystals.
-
Isolation: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Removal of Impurities using Activated Carbon
This protocol is useful for removing colored impurities and some organic byproducts.
Materials:
-
Impure piperazine salt solution
-
Activated carbon (powdered or granular)
-
Filter aid (e.g., Celite)
Procedure:
-
Preparation: Dissolve the impure piperazine salt in a suitable solvent.
-
Treatment: Add a small amount of activated carbon (typically 1-5% w/w of the solute) to the solution.
-
Adsorption: Stir the mixture at room temperature or slightly elevated temperature for 30-60 minutes.
-
Filtration: Add a filter aid to the mixture and filter through a pad of filter aid to remove the activated carbon.
-
Recovery: Proceed with crystallization of the purified piperazine salt from the filtrate.
Data Presentation
Table 1: Common Byproducts in Piperazine and their Origin
| Byproduct | Potential Origin |
| N-Formylpiperazine | Thermal Degradation |
| Ammonium | Thermal Degradation |
| N-(2-aminoethyl)piperazine (AEP) | Thermal Degradation |
| Ethylenediamine (EDA) | Thermal Degradation |
| N-Methylpiperazine | Synthesis Impurity |
| Pyrazines | Synthesis Impurity |
| N-Nitrosopiperazine | Reaction with nitrosating agents |
Table 2: Effectiveness of Purification Methods on Different Impurity Types
| Purification Method | Effective For | Less Effective For |
| Recrystallization | Impurities with different solubility profiles | Isomeric impurities, impurities that co-crystallize |
| Acid-Base Extraction | Non-basic impurities | Basic impurities with similar pKa |
| Ion Exchange | Ionic impurities, dissolved metal catalysts | Non-ionic impurities |
| Activated Carbon | Colored impurities, high molecular weight organics | Small, polar impurities |
Visualizations
Caption: Workflow for the purification of piperazine via diacetate salt formation.
Caption: Troubleshooting decision tree for piperazine salt purification.
Monitoring progress of reactions involving Methyl piperazine-1-carboxylate by TLC or LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of chemical reactions involving Methyl piperazine-1-carboxylate using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample is too dilute.[1] 2. The compound is not UV-active and the visualization method is inappropriate. 3. The solvent level in the developing chamber was above the spotting line. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[1] 2. Use a different visualization technique, such as staining with potassium permanganate or iodine. 3. Ensure the solvent level is below the origin line on the TLC plate. |
| Streaking or elongated spots. | 1. The sample is too concentrated (overloaded). 2. The compound is highly polar and interacting strongly with the silica gel. 3. The compound is acidic or basic. | 1. Dilute the sample before spotting. 2. Use a more polar mobile phase to improve elution. 3. For basic compounds like piperazine derivatives, add a small amount of a base (e.g., 0.1-2.0% triethylamine) to the mobile phase. For acidic compounds, add a small amount of an acid (e.g., 0.1-2.0% acetic acid).[1] |
| Reactant and product spots have very similar Rf values. | 1. The chosen solvent system does not provide adequate separation. 2. The polarity of the reactant and product are very similar. | 1. Experiment with different solvent systems of varying polarities. Try a different solvent with a different selectivity (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system). 2. Consider using a different stationary phase, such as alumina TLC plates. |
| The solvent front runs unevenly. | 1. The TLC plate was not placed vertically in the chamber. 2. The chamber was disturbed during development. 3. The edge of the TLC plate is chipped or irregular. | 1. Ensure the plate is placed in the developing chamber at a straight angle. 2. Place the chamber in a location where it will not be moved. 3. Use a fresh, undamaged TLC plate. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No peak or very weak signal for the analyte. | 1. The compound is not ionizing well under the chosen conditions. 2. The concentration of the analyte is too low. 3. The mass spectrometer is not tuned correctly or is in the wrong scan mode. | 1. This compound is a basic compound and should ionize well in positive ion mode (ESI+). Ensure the mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation. 2. Prepare a more concentrated sample. 3. Check the MS tune and ensure the correct m/z range is being scanned. |
| Poor peak shape (fronting, tailing, or splitting). | 1. The compound is interacting with active sites on the column. 2. The injection solvent is too strong. 3. The column is overloaded. 4. The column requires more equilibration time. | 1. For basic analytes like piperazines, peak tailing can be an issue on silica-based columns. Using a mobile phase with a slightly acidic pH can improve peak shape.[2] 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Dilute the sample. 4. Increase the column equilibration time between injections. |
| Retention time shifts. | 1. The mobile phase composition has changed. 2. The column temperature is fluctuating. 3. The column is degrading. | 1. Prepare fresh mobile phase and ensure proper mixing if using a gradient. 2. Use a column oven to maintain a consistent temperature. 3. Replace the column if it has been used extensively or subjected to harsh conditions. |
| High background noise or extraneous peaks. | 1. Contamination from the solvent, glassware, or sample. 2. Carryover from a previous injection. | 1. Use high-purity solvents and clean all glassware thoroughly. Run a blank injection of the solvent to identify sources of contamination. 2. Implement a robust needle wash protocol in the autosampler method. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting TLC solvent system for monitoring a reaction with this compound?
A good starting point for TLC analysis of reactions involving the moderately polar this compound is a mixture of a non-polar and a polar solvent. Common systems include:
-
Ethyl acetate/Hexane: A ratio of 3:7 (v/v) is a reasonable starting point. The product of a reaction may be more or less polar than the starting material, so the ratio may need to be adjusted to achieve an optimal Rf value (ideally between 0.2 and 0.4).
-
Dichloromethane/Methanol: A ratio of 95:5 (v/v) can also be effective. Adding a small amount of triethylamine (e.g., 0.5%) can help to reduce tailing of the basic piperazine ring on the silica plate.
Q2: How can I visualize this compound on a TLC plate?
This compound has a carbamate group which may provide some UV absorbance, but it is not a strong chromophore. Therefore, while a UV lamp (254 nm) should be tried first, other visualization methods are often necessary:
-
Potassium Permanganate Stain: This is a good general stain for organic compounds and will likely show a yellow spot on a purple background.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines. While this compound has a tertiary amine within the ring and a carbamate, its potential reaction products (e.g., deprotected piperazine) will have a secondary amine and will stain (typically pink or purple). This can be very useful for monitoring deprotection reactions.
Q3: What are the expected mass-to-charge ratios (m/z) for this compound in LC-MS?
In positive electrospray ionization (ESI+), you can expect to see the following ions for this compound (Molecular Weight: 144.17 g/mol ):
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₆H₁₃N₂O₂⁺ | 145.10 |
| [M+Na]⁺ | C₆H₁₂N₂O₂Na⁺ | 167.08 |
| [M+K]⁺ | C₆H₁₂N₂O₂K⁺ | 183.05 |
Q4: What are the common fragment ions of this compound in MS/MS analysis?
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion (m/z 145.10) can provide structural confirmation. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 145.10 | 114.09 | CH₃O• (31.01) |
| 145.10 | 86.09 | C₂H₅NO (59.01) |
| 145.10 | 57.06 | C₃H₆NO₂ (88.04) |
Experimental Protocols
Protocol 1: TLC Monitoring of a Reaction
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
On the origin, spot a small amount of your starting material (co-spot lane).
-
In a separate lane, spot a small aliquot of the reaction mixture.
-
It is good practice to also spot the starting material in its own lane for reference.
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system (e.g., 3:7 Ethyl Acetate/Hexane). Ensure the solvent level is below the origin. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and/or by staining.
-
Analysis: Compare the spots in the reaction mixture lane to the starting material. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.
Protocol 2: LC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid) to an appropriate concentration (e.g., 1-10 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
-
Analysis: Monitor the total ion chromatogram (TIC) for the appearance of the expected product peak and the disappearance of the starting material peak. Extract the ion chromatograms for the specific m/z values of the starting material and expected product to confirm their identities and monitor their relative abundance over time.
Visualizations
Caption: Workflow for monitoring a reaction by TLC.
Caption: General workflow for LC-MS analysis of a reaction mixture.
Caption: Proposed fragmentation of this compound.
References
Strategies to avoid epimerization in piperazine derivative synthesis
Technical Support Center: Piperazine Derivative Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of epimerization during the synthesis of chiral piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of piperazine synthesis, and why is it a critical issue?
Epimerization is a chemical process that alters the configuration at a single chiral center in a molecule that has multiple stereocenters. In piperazine synthesis, this typically occurs at a carbon atom adjacent to a ring nitrogen (the α-carbon). The proton on this carbon can be acidic, and its removal by a base leads to a planar, achiral intermediate (an enolate or similar species). Subsequent, non-selective reprotonation results in a mixture of diastereomers.
This is a critical issue in drug development because different stereoisomers can have vastly different biological activities, potencies, and safety profiles.[1] The presence of an undesired diastereomer is an impurity that can be difficult to separate and may compromise the therapeutic efficacy and safety of the final compound.
Q2: What are the primary factors that cause epimerization during synthesis?
Epimerization is primarily driven by reaction conditions that facilitate the abstraction of the α-proton. The main causes include:
-
Presence of a Base: Bases can directly remove the acidic α-proton. The strength and concentration of the base are critical factors.[2]
-
Elevated Temperature: Higher reaction temperatures increase the rate of all reactions, including the side reactions that lead to epimerization.[3] Heat provides the necessary energy to overcome the activation barrier for proton abstraction.
-
Activated Intermediates: During certain reactions, such as amide couplings, the α-carbon is part of an activated intermediate (like an active ester). This activation makes the α-proton significantly more acidic and susceptible to removal by even weak bases.[3]
-
Prolonged Reaction Times: The longer a chiral molecule is exposed to conditions that can cause epimerization, the greater the extent of conversion to the undesired diastereomer.
Troubleshooting Guide
Problem: My reaction is producing an unwanted mixture of diastereomers. How can I minimize or prevent epimerization?
This is a common issue where the desired stereocenter is partially or fully inverted during the reaction. The following strategies, focused on optimizing reaction conditions, can help preserve the stereochemical integrity of your molecule.
-
Solution A: Optimize Base Selection and Usage The choice and handling of the base are paramount. Strong bases are a frequent cause of epimerization.[2]
-
Action: Use the mildest base possible that still effectively promotes the desired reaction. Consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as alternatives to strong organic bases like sodium tert-butoxide.[4]
-
Action: If an organic base is necessary, use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIEA).
-
Action: Employ slow, controlled addition of the base to a cooled reaction mixture to avoid localized areas of high base concentration.
-
-
Solution B: Control Reaction Temperature Higher temperatures accelerate the rate of epimerization.[3]
-
Action: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or consider cooling the reaction to 0 °C.
-
Action: For reactions that are highly exothermic, ensure efficient stirring and external cooling to dissipate heat and prevent temperature spikes.
-
-
Solution C: Select Appropriate Coupling Reagents (for amide bond formations) If the piperazine is being acylated, the choice of coupling reagent is critical. Some activating agents are more prone to causing epimerization than others.
-
Action: Use coupling reagents known to suppress racemization. Combinations like DIC/OxymaPure® are effective.[3] Additives such as HOBt or HOAt can also suppress epimerization when used with carbodiimide coupling agents.[5]
-
Action: Avoid lengthy pre-activation steps. The longer an activated amino acid exists before reacting, the greater the chance for epimerization.[3]
-
-
Solution D: Design a Stereospecific Synthesis A proactive approach is to use synthetic methods designed to set or preserve stereochemistry.
-
Action: Employ highly diastereoselective reactions, such as a palladium-catalyzed intramolecular hydroamination, to form the piperazine ring.[6]
-
Action: For certain cyclizations like aza-Michael additions, using a chiral phase transfer catalyst at low temperatures can effectively control the stereochemical outcome.[7]
-
Problem: I have already synthesized a piperazine derivative, but it is the less stable diastereomer. Can this be corrected?
In some cases, it is possible to convert a less stable diastereomer into the thermodynamically more stable one post-synthesis.
-
Solution: Visible Light-Mediated Diastereoselective Epimerization A modern strategy for stereochemical editing involves using photoredox catalysis.[8] This method can isomerize a less stable piperazine isomer to the more stable one.
-
Mechanism: The reaction proceeds through a reversible hydrogen atom transfer (HAT) pathway mediated by a photocatalyst and a thiol reagent. This process allows the molecule to equilibrate to the thermodynamically favored diastereomer.[8]
-
Applicability: This technique has been demonstrated for various substitution patterns on the piperazine ring.[8]
-
Data Summary
The choice of reagents, particularly bases and coupling agents, has a significant impact on the risk of epimerization. While direct quantitative data for piperazine derivatives is sparse in literature, analogies from peptide synthesis provide valuable guidance.[2][3]
| Parameter | Condition / Reagent | Relative Risk of Epimerization | Recommendation & Comments |
| Base | Strong, unhindered (e.g., NaOEt) | High | Avoid if possible. Prone to direct α-proton abstraction.[2] |
| Hindered organic (e.g., DIEA) | Moderate | A common choice, but risk increases with temperature and time. | |
| Weak inorganic (e.g., K₃PO₄) | Low to Moderate | Can be a milder alternative for base-sensitive substrates.[4] | |
| Coupling Reagent | EDC alone | High | More likely to lead to epimerization compared to DIC.[2] |
| DIC/OxymaPure® | Low | Additives like Oxyma are designed to suppress epimerization.[3] | |
| HATU / HCTU | Moderate to High | Very efficient, but high activation potential can increase risk. Use with caution.[3] | |
| Temperature | > 50 °C | High | Significantly increases the rate of epimerization.[3] |
| 0 °C to Room Temp. | Low | Recommended for most base-mediated or coupling reactions. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Epimerization during Base-Mediated Ring Closure
This protocol provides a general framework for a cyclization reaction where a base is required, aiming to minimize diastereomeric contamination.
-
Preparation: Dissolve the linear precursor in a suitable anhydrous solvent (e.g., THF, DCM, or DMF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Dissolve the selected base (e.g., DIEA or K₃PO₄) in the reaction solvent. Add the base solution to the cooled precursor solution dropwise via a syringe pump over 1-2 hours to maintain a low internal temperature and avoid high local concentrations of the base.
-
Reaction: Allow the reaction to stir at 0 °C or slowly warm to room temperature while monitoring its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction promptly by adding a proton source, such as saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up & Purification: Proceed with standard aqueous work-up and extraction. Purify the product via column chromatography. Analyze the diastereomeric ratio of the product using chiral HPLC or NMR spectroscopy.
Protocol 2: Representative Procedure for Visible-Light Mediated Epimerization
This protocol is adapted from published methods for the isomerization of a less stable piperazine diastereomer to the more stable form.[8]
-
Reaction Setup: In a vial, combine the piperazine substrate (1.0 eq.), a photocatalyst (e.g., an Iridium-based complex, ~1-2 mol%), and a hydrogen atom transfer (HAT) agent (e.g., methyl thioglycolate, ~10-20 mol%).[8]
-
Solvent & Degassing: Add a suitable solvent (e.g., acetonitrile) and degas the solution for 15-20 minutes by bubbling nitrogen or argon through it.
-
Irradiation: Seal the vial and place it approximately 5-10 cm from a visible light source (e.g., a blue LED lamp). Ensure the reaction is stirred continuously.
-
Monitoring: Monitor the reaction by taking aliquots at various time points and analyzing the diastereomeric ratio by LC-MS or NMR. The reaction should reach a thermodynamic equilibrium.
-
Purification: Once the equilibrium is reached, concentrate the reaction mixture under reduced pressure and purify the product by column chromatography to isolate the desired, more stable diastereomer.
Visualized Workflows and Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl Piperazine-1-carboxylate: Validation by ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic routes to methyl piperazine-1-carboxylate, a valuable building block in medicinal chemistry. The successful synthesis and purity of the final product are validated through a detailed examination of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data. We present detailed experimental protocols, comparative data tables, and logical diagrams to assist researchers in selecting the optimal synthetic strategy and ensuring the quality of their results.
Comparison of Synthetic Methods
Two primary methods for the synthesis of this compound are presented: a direct one-pot synthesis and a method utilizing a tert-butyloxycarbonyl (Boc) protecting group. The choice between these methods often depends on the desired scale, purity requirements, and the availability of starting materials.
| Feature | Method 1: Direct One-Pot Synthesis | Method 2: Boc-Protected Synthesis |
| Number of Steps | 1 | 2 |
| Starting Materials | Piperazine, Methyl Chloroformate | N-Boc-piperazine, Methyl Chloroformate |
| Key Advantage | Simplicity and speed | Higher selectivity, potentially cleaner reaction |
| Key Disadvantage | Risk of over-alkylation to form the di-substituted byproduct | Longer overall synthesis time and higher cost of the protected starting material |
| Typical Yield | Good to high, but can be variable | Generally high and more reproducible |
| Purification | May require more rigorous purification to remove the di-substituted byproduct | Often simpler purification |
Experimental Protocols
Method 1: Direct One-Pot Synthesis of this compound Hydrochloride[1]
This procedure is adapted from a one-pot synthesis of monosubstituted piperazine derivatives. It relies on the in-situ formation of a piperazine mono-salt to reduce the nucleophilicity of one nitrogen atom, thereby favoring mono-acylation.
-
Preparation of Piperazine Monoacetate: In a flask, dissolve anhydrous piperazine (1.0 eq) in glacial acetic acid (approx. 8 mL per 1 g of piperazine). Maintain the temperature below 40°C during dissolution. This forms piperazine monoacetate in situ.
-
Acylation: Cool the stirred solution to room temperature. Add methyl chloroformate (1.0 eq) dropwise to the solution. A turbulent reaction may occur if the addition is too fast.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to 5°C to precipitate any piperazine di-salt byproducts. Filter the mixture. The filtrate contains the desired product. The product can be isolated and purified by standard techniques such as crystallization or column chromatography. For the hydrochloride salt, the crude product can be dissolved in a suitable solvent and treated with HCl.
Method 2: Synthesis via N-Boc-piperazine
This two-step method involves the initial protection of one piperazine nitrogen with a Boc group, followed by the acylation of the remaining secondary amine.
Step 1: Synthesis of tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Dissolution: Dissolve piperazine (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Protection: Cool the solution in an ice bath (0°C). Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-piperazine, which can be purified by chromatography if necessary.
Step 2: Synthesis of Methyl 4-(tert-butoxycarbonyl)piperazine-1-carboxylate
-
Dissolution: Dissolve N-Boc-piperazine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 eq) in a dry aprotic solvent like dichloromethane (DCM) under an inert atmosphere.
-
Acylation: Cool the solution to 0°C. Add methyl chloroformate (1.05 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Isolation: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, methyl 4-(tert-butoxycarbonyl)piperazine-1-carboxylate, can be purified by flash column chromatography. Note: For the final target compound, a deprotection step would be required, which is not the direct route to this compound. This method is more suitable for creating derivatives where the Boc group is later removed.
A more direct approach using N-Boc-piperazine would be to synthesize a different isomer. The protocol described here is for the synthesis of a di-protected piperazine which can then be selectively deprotected. For the synthesis of this compound, the direct method (Method 1) is generally more common.
NMR Data for Validation
Successful synthesis of this compound can be confirmed by comparing the ¹H and ¹³C NMR spectra of the product with the data for the starting materials and potential byproducts. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Data
| Compound | Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| This compound HCl (in CDCl₃)[1] | Piperazine CH₂ | 3.22 | m | 4H |
| Piperazine CH₂ | 3.83-3.86 | m | 4H | |
| OCH₃ | 3.74 | s | 3H | |
| NH₂⁺ | 9.98 | bs | 2H | |
| Piperazine (in CDCl₃) | Piperazine CH₂ | ~2.85 | s | 8H |
| NH | ~1.75 | bs | 2H | |
| Methyl Chloroformate (in CDCl₃) | OCH₃ | ~3.90 | s | 3H |
| N-Boc-piperazine (in CDCl₃) | Piperazine CH₂ (N-Boc) | ~3.44 | t | 4H |
| Piperazine CH₂ (NH) | ~2.85 | t | 4H | |
| C(CH₃)₃ | ~1.46 | s | 9H | |
| N,N'-bis(methoxycarbonyl)piperazine (in CDCl₃) | Piperazine CH₂ | ~3.50 | s | 8H |
| OCH₃ | ~3.70 | s | 6H |
Table 2: ¹³C NMR Data
| Compound | Carbons | Chemical Shift (δ) ppm |
| This compound HCl (in CDCl₃)[1] | Piperazine CH₂ | 40.62 |
| Piperazine CH₂ | 43.18 | |
| OCH₃ | 53.23 | |
| C=O | 155.22 | |
| Piperazine (in CDCl₃) | Piperazine CH₂ | ~45.5 |
| Methyl Chloroformate (in CDCl₃) | OCH₃ | ~55.0 |
| C=O | ~150.0 | |
| N-Boc-piperazine (in CDCl₃) | Piperazine CH₂ (N-Boc) | ~44.0 |
| Piperazine CH₂ (NH) | ~45.0 | |
| C(CH₃)₃ | ~80.0 | |
| C(CH₃)₃ | ~28.5 | |
| C=O | ~155.0 | |
| N,N'-bis(methoxycarbonyl)piperazine (in CDCl₃) | Piperazine CH₂ | ~44.5 |
| OCH₃ | ~53.0 | |
| C=O | ~155.5 |
Mandatory Visualizations
The following diagrams illustrate the synthetic workflows and the logic behind NMR validation.
Caption: Synthetic workflows for this compound.
Caption: Logical flow for NMR-based validation of synthesis.
NMR-Based Validation of Synthesis
The validation of the synthesis of this compound relies on identifying the characteristic NMR signals of the product while confirming the absence of signals from starting materials and the primary byproduct, N,N'-bis(methoxycarbonyl)piperazine.
-
¹H NMR Validation:
-
Product Confirmation: The spectrum of the pure product should show two distinct multiplets for the non-equivalent piperazine protons, a sharp singlet around 3.74 ppm for the methyl ester protons, and in the case of the hydrochloride salt, a broad singlet for the ammonium protons at a downfield shift.[1]
-
Absence of Piperazine: The absence of a single, sharp peak around 2.85 ppm indicates the consumption of the piperazine starting material.
-
Absence of Byproduct: The key to confirming mono-substitution is the absence of a single sharp singlet for the piperazine protons (which would be present in the symmetric di-substituted byproduct) and only one singlet for the methyl ester protons. The presence of a singlet for the piperazine protons and a methyl ester peak with an integration corresponding to six protons would indicate the presence of N,N'-bis(methoxycarbonyl)piperazine.
-
-
¹³C NMR Validation:
-
Product Confirmation: The product's spectrum should display four distinct signals: two for the piperazine carbons, one for the methyl ester carbon, and one for the carbonyl carbon.[1]
-
Absence of Piperazine: The absence of a single peak for the piperazine carbons around 45.5 ppm confirms the reaction has proceeded.
-
Absence of Byproduct: The di-substituted byproduct would show only one signal for the piperazine carbons due to its symmetry, in addition to the methyl and carbonyl carbons. The presence of only two piperazine carbon signals in the product spectrum confirms mono-substitution.
-
By carefully analyzing the ¹H and ¹³C NMR spectra and comparing them to the reference data provided, researchers can confidently validate the synthesis and purity of this compound.
References
Comparative analysis of different piperazine-1-carboxylate esters in synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its ability to confer desirable physicochemical properties to drug candidates. However, the symmetrical nature of piperazine presents a significant synthetic hurdle: the selective functionalization of one nitrogen atom over the other. This guide provides a comparative analysis of common piperazine-1-carboxylate esters used as protecting groups to achieve mono-functionalization, with a focus on tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups. This analysis is supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic strategy.
Comparative Overview of Protecting Groups
The choice between different piperazine-1-carboxylate esters as protecting groups is primarily dictated by their stability and the conditions required for their removal. The orthogonality of these groups—the ability to deprotect one in the presence of others—is a cornerstone of modern multi-step synthesis.[1][2][3]
| Protecting Group | Structure | Typical Protection Reagent | Deprotection Conditions | Key Advantages & Stability |
| Boc (tert-Butoxycarbonyl) | (CH₃)₃COCO- | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (e.g., TFA, HCl)[1] | Stable to bases and catalytic hydrogenolysis.[1] |
| Cbz (Carboxybenzyl) | C₆H₅CH₂OCO- | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[1][4] | Stable to acidic and basic conditions.[5] Ideal for substrates with acid-sensitive groups.[1][4] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | C₁₅H₁₁O₂- | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Mild Base (e.g., 20% Piperidine in DMF)[1] | Orthogonal to both Boc and Cbz; useful in solid-phase peptide synthesis.[1] |
Data Presentation: Performance of Piperazine-1-Carboxylate Esters
The following tables summarize quantitative data for the synthesis and deprotection of mono-protected piperazine derivatives. It is important to note that yields and reaction times can vary based on the specific substrate and reaction conditions.
Table 1: Mono-protection of Piperazine
| Protecting Group | Reagent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Boc | (Boc)₂O | Piperazine (2.0 eq), DCM, rt | 20-24 hours | ~83% | [1] |
| Boc | (Boc)₂O | Piperazine, HCl, Methanol, 0°C to rt | 3-5 hours | 70-80% | [6] |
| Cbz | Cbz-Cl | Piperazine (5.0 eq), DCM/aq. Na₂CO₃, 0°C to rt | Not Specified | High Yield | [1][4] |
Table 2: Deprotection of Mono-protected Piperazine
| Protected Piperazine | Reagent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Boc-piperazine | TFA | DCM, 0°C to rt | 1-4 hours | Not Specified | [7][8] |
| Boc-piperazine | 6N HCl | Ethanol, reflux | 5 hours | Not Specified | [9] |
| Cbz-piperazine | H₂, 10% Pd/C | Methanol, rt | Not Specified | High Yield, Clean Reaction | [1][4] |
Mandatory Visualization
Caption: Orthogonal relationships between common piperazine protecting groups.
Caption: General workflow for synthesizing mono-substituted piperazines.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl piperazine-1-carboxylate (Mono-Boc-piperazine)
This protocol aims for mono-protection by the slow addition of the protecting agent.[1]
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Stir the reaction for 20-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or extraction to yield tert-butyl piperazine-1-carboxylate.
Protocol 2: Deprotection of tert-Butyl piperazine-1-carboxylate
This protocol uses trifluoroacetic acid for the removal of the Boc group.[7]
Materials:
-
N-Boc protected piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.
Protocol 3: Synthesis of Benzyl piperazine-1-carboxylate (Mono-Cbz-piperazine)
This protocol utilizes Schotten-Baumann conditions for mono-Cbz protection.[1][4]
Materials:
-
Piperazine
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Aqueous sodium carbonate solution
Procedure:
-
Dissolve piperazine (5.0 equivalents) in a biphasic system of DCM and aqueous sodium carbonate.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.0 equivalent) dropwise while vigorously stirring.
-
Allow the reaction to warm to room temperature and continue stirring.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup to remove excess piperazine and salts.
-
Extract the product with an organic solvent.
-
Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield benzyl piperazine-1-carboxylate.
Protocol 4: Deprotection of Benzyl piperazine-1-carboxylate
This protocol describes the removal of the Cbz group via catalytic hydrogenolysis.[1][4]
Materials:
-
N-Cbz protected piperazine derivative
-
Methanol, Ethanol, or Ethyl acetate
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-Cbz protected piperazine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. An orthogonal protection strategy for the synthesis of 2-substituted piperazines-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 5. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jgtps.com [jgtps.com]
GC-MS for Purity Assessment of Piperazine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. For piperazine-based compounds, a class of molecules with a broad range of therapeutic applications, robust analytical methods are essential for accurate purity assessment and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful and widely utilized technique for this purpose. This guide provides an objective comparison of GC-MS with alternative methods, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate analytical strategy.
The Power of GC-MS in Piperazine Analysis
Gas chromatography separates volatile and thermally stable compounds based on their physicochemical properties as they interact with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative measurement. This combination of high-resolution separation and sensitive, specific detection makes GC-MS a cornerstone for the analysis of piperazine derivatives and their potential impurities.[1][2]
Performance Comparison: GC-MS vs. High-Performance Liquid Chromatography (HPLC)
While GC-MS is a dominant technique, High-Performance Liquid Chromatography (HPLC) is a common alternative for the analysis of pharmaceutical compounds. The choice between these methods often depends on the specific properties of the analyte and the analytical requirements.
Table 1: Quantitative Performance Comparison of GC-MS and HPLC for Piperazine Derivatives
| Parameter | GC-MS | HPLC-DAD | Reference |
| Analyte(s) | 1-Benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Various Piperazine Derivatives | [3][4][5] |
| Limit of Detection (LOD) | 0.002 - 0.312 µg/mL | Not explicitly stated for direct comparison | [3][4] |
| Limit of Quantification (LOQ) | 0.008 - 0.625 µg/mL | 0.125 - 0.5 µg/mL | [3][4][5] |
| Linearity (Concentration Range) | 0 - 10 µg/mL | Not explicitly stated for direct comparison | [3][4] |
| Accuracy (%) | Within ±15% of nominal concentration | < 4% deviation | [3][5] |
| Precision (CV%) | ≤ 20% | < 4% | [3][5] |
Key Considerations:
-
Sensitivity: GC-MS often exhibits higher sensitivity, with lower limits of detection (LOD) and quantification (LOQ), making it ideal for trace impurity analysis.[3][4]
-
Specificity: The mass spectrometric detection in GC-MS provides a high degree of specificity, allowing for confident identification of impurities based on their mass spectra, even at low levels.[5] HPLC with Diode Array Detection (DAD) offers spectral information but may be less definitive than mass spectral data.
-
Volatility and Thermal Stability: GC-MS is best suited for volatile and thermally stable compounds. For non-volatile or thermally labile piperazine derivatives, HPLC is the preferred method. Derivatization can sometimes be employed to increase the volatility of compounds for GC-MS analysis.[3][4]
-
Sample Throughput: HPLC methods can sometimes be faster, with total analysis times as short as 9 minutes for the separation of multiple analytes.[5]
Experimental Protocol: GC-MS for Purity Assessment of Piperazine Compounds
This section details a general experimental protocol for the quantitative analysis of piperazine derivatives using GC-MS, based on validated methods.[3][4][6]
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. The following is a typical solid-phase extraction (SPE) and derivatization procedure.
-
Spiking: To 1 mL of the sample solution (e.g., dissolved piperazine compound in a suitable solvent), add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).[6]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Elute the analyte and internal standard with 2 mL of methanol.[6]
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Derivatization: To the dry residue, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA). Incubate at 70°C for 30 minutes. Cool to room temperature and dry the sample again under a nitrogen stream.[3][4]
-
Reconstitution: Dissolve the final residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for injection into the GC-MS system.[3][4]
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of piperazine derivatives.
Table 2: GC-MS Instrumental Parameters
| Parameter | Setting | Reference |
| GC System | Agilent 6890N or similar | [7] |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | [7] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | [7] |
| Inlet Temperature | 250°C | [7] |
| Injection Volume | 1 µL | [3][4] |
| Injection Mode | Splitless | [8] |
| Oven Temperature Program | Initial temperature of 100°C, ramp to 280°C at 10°C/min, hold for 5 min | [9] |
| Mass Spectrometer | Agilent 5973N or similar | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [6] |
| Ion Source Temperature | 230°C | [6] |
| Transfer Line Temperature | 280°C | [6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan for identification | [4][6] |
| Ions Monitored (SIM Mode) | Specific m/z values for the target piperazine and internal standard | [4] |
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the decision-making involved, the following diagrams are provided.
References
- 1. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 2. stm.bookpi.org [stm.bookpi.org]
- 3. scholars.direct [scholars.direct]
- 4. scholars.direct [scholars.direct]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Comparing the efficacy of different coupling agents for piperazine reactions
A Comparative Guide to the Efficacy of Coupling Agents for Piperazine Reactions
For researchers and scientists in drug development, the formation of a stable amide bond between a piperazine moiety and a carboxylic acid is a fundamental and frequently employed transformation. The choice of coupling agent is a critical parameter that dictates the efficiency, yield, and purity of the final product. This guide provides an objective comparison of commonly used coupling agents for piperazine reactions, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic challenges.
Overview of Common Coupling Reagents
The formation of an amide bond requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the piperazine nitrogen.[1] The most prevalent classes of coupling reagents fall into three main categories: uronium/aminium salts, phosphonium salts, and carbodiimides.[1][2]
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and COMU are highly popular due to their high efficiency and rapid reaction times.[1][3] They operate by generating highly reactive activated esters in situ.[1]
-
Phosphonium Salts: PyBOP is a well-known phosphonium salt that provides high coupling efficiency with a low risk of racemization.[1][2] A significant advantage is that its byproducts are not carcinogenic.[1][2]
-
Carbodiimides: EDC and DIC are cost-effective and widely used coupling agents.[1] However, they can be associated with a higher risk of racemization, which is often mitigated by the use of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma.[1][2][3]
Comparative Performance of Coupling Agents
The selection of a coupling agent is crucial for achieving high yields and purity.[4] The following table summarizes the performance of several common reagents based on typical reaction conditions and outcomes in amide bond formation.
| Coupling Reagent | Reagent Class | Typical Yield (%) | Typical Reaction Time (h) | Advantages | Disadvantages |
| HATU | Uronium Salt | 85 - 98[4] | 1 - 6[1][4] | Highly efficient and rapid, minimizes racemization, preferred for sterically hindered substrates.[2][4][5][6] | Higher cost compared to carbodiimides; can react with unprotected N-termini if used in excess.[1][2] |
| HBTU | Uronium Salt | >85[6] | 1 - 12[3] | Very efficient with low racemization, especially with HOBt addition.[2] | Generally less reactive and slower than HATU.[1][5] |
| COMU | Uronium Salt | High to Excellent[1] | 1 - 2[1] | Safer (non-explosive) and sometimes more efficient than HATU/HBTU; water-soluble byproducts simplify purification; requires only one equivalent of base.[1][2][7] | Relatively newer and may be more expensive.[1] |
| PyBOP | Phosphonium Salt | 80 - 95[4] | 2 - 8[4] | High efficiency with low racemization risk; byproducts are not carcinogenic.[1][2] | More expensive than carbodiimides.[1] |
| EDC/HOBt | Carbodiimide | 75 - 90[4] | 4 - 24[3][4] | Cost-effective; the urea byproduct is water-soluble, which facilitates easy removal by aqueous extraction.[1][4] | Longer reaction times; potential for side reactions if not carefully controlled.[1][4] |
Visualizing the Process
Experimental Workflow
The general workflow for a piperazine coupling reaction involves several key stages, from initial setup to the purification of the final product.
References
Unveiling the Structure: A Comparative Guide to the Mass Spectrometric Confirmation of Methyl Piperazine-1-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a critical step in the pipeline of modern pharmaceutical development. Methyl piperazine-1-carboxylate derivatives are a versatile class of compounds frequently employed as building blocks in the synthesis of a wide array of therapeutic agents. Mass spectrometry, often coupled with liquid chromatography, stands as a cornerstone technique for their structural elucidation. This guide provides a comparative overview of the mass spectrometric behavior of these derivatives, supported by experimental data and detailed protocols, and contrasts it with alternative analytical methods.
This guide will delve into the characteristic fragmentation patterns of this compound derivatives, offering a systematic comparison of their mass spectral data. We will also explore alternative and complementary analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), to provide a holistic view of the structural confirmation process.
Mass Spectrometry: A Primary Tool for Structural Elucidation
Electrospray ionization (ESI) mass spectrometry, particularly in tandem with liquid chromatography (LC-MS/MS), is a powerful and widely adopted method for the analysis of this compound derivatives.[1][2] This technique allows for the sensitive detection and fragmentation of molecules, providing a wealth of structural information.
General Fragmentation Pathway
Upon ionization, this compound derivatives typically exhibit characteristic fragmentation patterns. The piperazine ring is susceptible to cleavage, and the methyl carboxylate group can also undergo specific fragmentation. A generalized fragmentation pathway is proposed below, based on the common fragmentation behaviors of piperazine analogues.[3]
Caption: Generalized fragmentation pathway of this compound derivatives in ESI-MS/MS.
Comparative Analysis of Mass Spectrometry Data
The following table summarizes the mass spectrometric data for a selection of this compound derivatives, illustrating the influence of substitution on the observed mass-to-charge ratios.
| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) | Key Fragment Ions (m/z) |
| This compound | C₆H₁₂N₂O₂ | 145.0972 | 145.0972 | 113, 87, 70, 56 |
| Methyl 4-methylpiperazine-1-carboxylate | C₇H₁₄N₂O₂ | 159.1128 | 159.1130 | 127, 101, 84, 70 |
| Methyl 4-benzylpiperazine-1-carboxylate | C₁₃H₁₈N₂O₂ | 235.1441 | 235.1445 | 203, 175, 144, 91 |
| Methyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate | C₁₃H₁₅FN₂O₃ | 267.1140 | 267.1142 | 235, 207, 123, 95 |
Alternative and Complementary Analytical Techniques
While mass spectrometry is a primary tool, a comprehensive structural confirmation often relies on the integration of data from multiple analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. ¹H and ¹³C NMR are invaluable for confirming the connectivity and stereochemistry of this compound derivatives.[4][5]
¹H NMR: Protons on the piperazine ring typically appear as multiplets in the 2.5-4.0 ppm range. The methyl group of the carboxylate ester gives a characteristic singlet around 3.7 ppm.[6]
¹³C NMR: The carbonyl carbon of the methyl carboxylate group is typically observed around 155 ppm. The carbons of the piperazine ring resonate in the 40-50 ppm region.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable derivatives, GC-MS can be a powerful alternative.[7] Derivatization may sometimes be necessary to improve the chromatographic properties of the analytes.[1] The electron ionization (EI) fragmentation patterns obtained from GC-MS can provide complementary structural information to the soft ionization techniques used in LC-MS.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A general protocol for the analysis of this compound derivatives by LC-MS/MS is provided below. This protocol should be optimized for the specific instrument and analytes of interest.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute compounds of varying polarity.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
Scan Mode: Full scan for initial identification, followed by product ion scan (tandem MS) for structural confirmation.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V.
-
Collision Energy: Ramped or set at specific voltages (e.g., 10-30 eV) to induce fragmentation.
Caption: A typical workflow for the analysis of this compound derivatives by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
A general protocol for GC-MS analysis is as follows:
Sample Preparation:
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Derivatization (e.g., acylation) may be performed if necessary to improve volatility and thermal stability.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).
-
Injector Temperature: 250-280°C.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Scan Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
References
- 1. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. rsc.org [rsc.org]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 8. scienceasia.org [scienceasia.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to New Synthetic Routes for Monosubstituted Piperazines
For Researchers, Scientists, and Drug Development Professionals
The monosubstituted piperazine motif is a cornerstone in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates. The efficient synthesis of these key intermediates is therefore of critical importance. This guide provides a comparative analysis of traditional and novel synthetic routes to monosubstituted piperazines, with a focus on yield, reaction time, and procedural complexity. Experimental data is presented to support an objective comparison, alongside detailed protocols for key methodologies.
Performance Benchmark: Comparing Synthetic Routes
The choice of synthetic strategy for producing monosubstituted piperazines significantly impacts overall efficiency, cost, and environmental footprint. Below is a comparison of two primary approaches: the traditional N-Boc protection strategy and a modern one-pot synthesis utilizing a protonated piperazine intermediate.
Quantitative Data Summary
The following table summarizes typical yields and reaction times for the synthesis of various monosubstituted piperazines via different methodologies. The "One-Pot" methods refer to a newer approach that avoids protecting groups.[1]
| Target Compound | Synthetic Method | Reagent | Reaction Time | Yield (%) |
| 1-(2-Hydroxyethyl)piperazine | Traditional (N-Boc) | 2-Bromoethanol | > 24 hours (multi-step) | ~70-85 |
| One-Pot (Conventional Heating) | 2-Chloroethanol | 6 hours | 85 | |
| One-Pot (Microwave Batch) | 2-Chloroethanol | 30 minutes | 88 | |
| One-Pot (Microwave Flow) | 2-Chloroethanol | 15 minutes | 90 | |
| 1-Benzylpiperazine | Traditional (N-Boc) | Benzyl bromide | > 24 hours (multi-step) | ~80-95 |
| One-Pot (Conventional Heating) | Benzyl chloride | 6 hours | 92 | |
| One-Pot (Microwave Batch) | Benzyl chloride | 30 minutes | 95 | |
| One-Pot (Microwave Flow) | Benzyl chloride | 15 minutes | 96 | |
| 1-(2-Methoxy-phenyl)piperazine | Traditional (Buchwald-Hartwig) | 1-Bromo-2-methoxybenzene | 12-24 hours (multi-step) | ~85-95 |
| Methyl piperazine-1-carboxylate | One-Pot (Conventional Heating) | Methyl chloroformate | 4 hours | 82 |
| One-Pot (Microwave Batch) | Methyl chloroformate | 20 minutes | 85 | |
| One-Pot (Microwave Flow) | Methyl chloroformate | 10 minutes | 87 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the traditional N-Boc protecting group strategy and the newer one-pot synthesis of monosubstituted piperazines.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Traditional Route: N-Boc Protection, Alkylation, and Deprotection
This multi-step approach is a widely used and robust method for synthesizing monosubstituted piperazines.[2] It involves the protection of one nitrogen atom, functionalization of the second, and subsequent deprotection.
Step 1: Synthesis of N-Boc-piperazine
-
Dissolve piperazine (2.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in the same solvent to the stirred piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure N-Boc-piperazine.
Step 2: N-Alkylation of N-Boc-piperazine
-
To a stirred solution of N-Boc-piperazine (1.0 eq.) in an anhydrous solvent such as acetonitrile or dimethylformamide (DMF), add a base (e.g., potassium carbonate, 2.0 eq.).[2]
-
Add the alkyl halide (e.g., alkyl bromide or iodide, 1.1 eq.) to the mixture at room temperature.[2]
-
Heat the reaction mixture if necessary and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the pure N-alkyl-N'-Boc-piperazine.
Step 3: Deprotection of the Boc Group
-
Dissolve the N-alkyl-N'-Boc-piperazine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting product is the salt of the desired monosubstituted piperazine, which can be used directly or neutralized with a base to obtain the free amine.
One-Pot Synthesis via Protonated Piperazine (Conventional and Microwave-Assisted)
This newer method offers a more streamlined and efficient route to monosubstituted piperazines by avoiding the need for protecting groups.[1][3]
General Procedure (Conventional Heating)
-
In a round-bottom flask, combine piperazine (1.0 eq.), piperazine dihydrochloride (1.0 eq.), and a supported metal catalyst (e.g., Cu(II) on a polymeric resin).[1]
-
Add a suitable solvent, such as methanol.[1]
-
Add the electrophilic reagent (e.g., alkyl halide or other reactant, 1.0-1.2 eq.).[1]
-
Reflux the reaction mixture for the time specified for the particular substrate (typically 4-6 hours), monitoring by TLC.[1]
-
After completion, cool the reaction mixture and filter to remove the catalyst and any precipitated piperazine dihydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Microwave-Assisted Procedure (Batch)
-
In a microwave reactor vessel, combine piperazine (1.0 eq.), piperazine dihydrochloride (1.0 eq.), a supported metal catalyst, and the appropriate solvent.[1]
-
Add the electrophilic reagent (1.0-1.2 eq.).[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature for a significantly reduced reaction time (e.g., 20-30 minutes) compared to conventional heating.[1]
-
After the reaction is complete, cool the vessel and work up the mixture as described in the conventional heating protocol.
Functionalization Pathways for N-Boc-Piperazine
The N-Boc-piperazine intermediate is versatile and can undergo various C-N bond-forming reactions to introduce a wide range of substituents.
References
A Guide to the Chemical Reactivity of Methyl Piperazine-1-carboxylate with Common Functional Groups
For researchers, scientists, and drug development professionals, understanding the chemical behavior of scaffold molecules like methyl piperazine-1-carboxylate is crucial for successful synthesis and drug design. This guide provides an objective comparison of the reactivity of this compound with various functional groups, supported by examples from the literature.
Summary of Reactivity
This compound is a versatile building block in organic synthesis. Its reactivity is primarily centered around the secondary amine within the piperazine ring, which acts as a nucleophile. The carbamate group is relatively stable but can be cleaved under specific conditions. The following table summarizes its reactivity with key functional groups.
| Functional Group | Type of Reactivity | Resulting Product | Reaction Conditions |
| Aldehydes | Reductive Amination | N-alkylated piperazine | Requires a reducing agent (e.g., Na(OAc)₃BH)[1]. |
| Ketones | Reductive Amination / Enamine Formation | N-alkylated piperazine or enamine | Similar to aldehydes, may require a catalyst[2]. |
| Carboxylic Acids | Amide Coupling | N-acyl piperazine | Requires activation of the carboxylic acid (e.g., using EDC.HCl)[1]. |
| Esters | Amidation / Transesterification | N-acyl piperazine / different ester | Can be catalyzed by acid or base[3]. |
| Alkyl Halides | Nucleophilic Substitution (N-Alkylation) | N-alkylated piperazine | Can be facilitated by a base and sometimes iodide salts[4]. |
| Aryl Halides | Nucleophilic Aromatic Substitution (SNAr) / Buchwald-Hartwig Coupling | N-aryl piperazine | Requires specific catalysts (e.g., palladium catalysts for Buchwald-Hartwig) or activated aryl halides for SNAr[1][4]. |
| Acids (Strong) | Deprotection (Boc cleavage) | Piperazine salt | Strong acids like HCl are used to remove Boc protecting groups, a similar carbamate[1]. |
Reactivity with Carbonyl Compounds
The secondary amine of this compound readily reacts with various carbonyl compounds.
Aldehydes and Ketones
The reaction with aldehydes and ketones typically proceeds via nucleophilic addition to form a tetrahedral intermediate, which then eliminates water. With aldehydes, this leads to the formation of an imine, which can be subsequently reduced to an N-alkylated piperazine in a process known as reductive amination[1][2]. The reaction with ketones can similarly yield enamines[2]. These reactions are fundamental in building more complex molecules in medicinal chemistry.
Carboxylic Acids and Esters
Direct reaction with carboxylic acids to form an amide bond is possible but often requires the activation of the carboxylic acid using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl)[1]. The reaction with esters can result in either amidation or transesterification, often catalyzed by an acid or a base[3]. These amide bond-forming reactions are critical in the synthesis of many pharmaceutical compounds.
N-Alkylation and N-Arylation Reactions
The nucleophilic nitrogen of this compound can also react with alkyl and aryl halides.
Alkyl Halides
N-alkylation via nucleophilic substitution is a common method to introduce alkyl groups onto the piperazine ring. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed[4].
Aryl Halides
The introduction of an aryl group can be achieved through nucleophilic aromatic substitution (SNAr) if the aryl halide is activated with electron-withdrawing groups. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for this transformation[1].
Stability and Degradation
While the piperazine ring itself is relatively stable, it can undergo thermal and oxidative degradation under harsh conditions. Studies on piperazine have shown that degradation can occur at high temperatures (135-175 °C) and can be catalyzed by the presence of metals like copper[5]. The degradation products can include various oxidized and ring-opened species[5]. The methyl carboxylate group can be susceptible to hydrolysis under strongly acidic or basic conditions.
Experimental Protocols
General Procedure for Reductive Amination
A common protocol for the reductive amination of an aldehyde with a piperazine derivative involves dissolving the piperazine and the aldehyde in a suitable solvent, such as N,N-Dimethylacetamide (DMA). A reducing agent, for instance, sodium triacetoxyborohydride (Na(OAc)₃BH), is then added, and the reaction is stirred at room temperature until completion[1].
General Procedure for Amide Coupling
To couple a carboxylic acid with a piperazine, the carboxylic acid is typically dissolved in a solvent like N,N-Dimethylformamide (DMF). A coupling agent, such as EDC.HCl, is added, followed by the piperazine derivative. The reaction mixture is stirred until the formation of the amide is complete[1].
Visualizing Reaction Pathways
To better illustrate the synthetic utility of this compound, the following diagrams outline key reaction workflows.
Caption: Reductive amination of this compound.
Caption: Amide coupling with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. What products are formed when methyl piperazine reacts with carbonyl compounds? - Blog [zbwhr.com]
- 3. What is the reaction of methyl piperazine with carbonyl compounds? - Blog [zbwhr.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
A Comparative Guide to the Quantitative Determination of Piperazine Derivatives in Pharmaceutical Substances
For researchers, scientists, and drug development professionals, the accurate and precise quantification of piperazine and its derivatives in pharmaceutical substances is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of various analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for a given application.
The analysis of piperazine and its derivatives can be challenging due to their high polarity and lack of a strong native chromophore, often necessitating derivatization or specialized detection methods.[1][2] This guide explores High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometric methods, presenting their performance characteristics and detailed experimental protocols.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for the quantification of piperazine derivatives is contingent upon factors such as the required sensitivity, the nature of the sample matrix, and the available instrumentation. The following tables summarize the performance of common analytical techniques based on published experimental data.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte | Method | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Piperazine | HPLC-UV with NBD-Cl derivatization | 30 - 350 ppm | 30 ppm | 90 ppm | 104.87 - 108.06 | < 1.13 | [3] |
| Piperazine | HPLC-MS with DNS-Cl derivatization | 0.35 - 2.35 ng/mL | 0.1175 ng/mL | 0.3525 ng/mL | 93.6 - 100.5 | 2.3 | [4] |
| Various Piperazine Derivatives | HPLC-DAD | - | 0.125 - 0.5 µg/mL | - | < 4% | < 4% | [5] |
Table 2: Gas Chromatography (GC) Methods
| Analyte | Method | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Piperazine | Capillary GC | - | 0.4 ppm | - | - | ±2.1 | [6] |
| Piperazine & N-Methyl Piperazine | GC-FID | 10.08 - 201.60 µg/mL (Piperazine), 10.09 - 201.88 µg/mL (N-Methyl Piperazine) | - | - | Meets requirements | - | [7] |
| Piperazine, 1-Methyl & 1-Ethyl Piperazine | GC | - | - | - | - | < 2.0 | [8] |
Table 3: Spectrophotometric Methods
| Analyte(s) | Method | Linearity Range | Wavelength (λmax) | Reference |
| Ketoconazole, Trimetazidine HCl, Piribedil | Charge-transfer with Iodine | - | 363, 364, 359 nm | [9] |
| Ketoconazole, Trimetazidine HCl, Piribedil | Ion-pair with Bromocresol Green (BCG) | - | 407, 408, 410 nm | [9] |
| Ketoconazole, Piribedil, Prazosin HCl | Charge-transfer with DDQ | - | 460 nm | [10] |
| Ketoconazole, Piribedil, Prazosin HCl | Ion-pair with Bromophenol Blue (BPB) | - | 410 nm | [10] |
| Ketoconazole, Trimetazidine HCl, Piribedil | Complexation with Iron(III) Chloride | 1-15 µg/mL (KC), 1-12 µg/mL (TMH & PD) | - | [11] |
| Piperazine & its salts | N-nitroso derivative formation | 1-15 µg/mL | - | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques discussed and can be adapted based on specific laboratory conditions and analytical requirements.
HPLC-UV Method with Pre-column Derivatization for Trace Piperazine Analysis
This method is suitable for the determination of trace amounts of piperazine in active pharmaceutical ingredients (APIs).[2][3]
a) Derivatization Procedure:
-
Reagents: 4-chloro-7-nitrobenzofuran (NBD-Cl), Piperazine standard, Diluent (Acetonitrile/Water).
-
Standard Preparation: Accurately weigh and dissolve piperazine standard in the diluent to achieve a known concentration.
-
Sample Preparation: Dissolve the API sample in the diluent.
-
Reaction: Mix the sample or standard solution with the NBD-Cl solution. The reaction forms a stable, UV-active derivative of piperazine.
b) Chromatographic Conditions:
-
HPLC System: Alliance e2695 separations module with a 2998 photodiode array UV detector.[3]
-
Column: Chiralpak IC (250 x 4.6 mm, 5µm).[3]
-
Mobile Phase: Acetonitrile, Methanol, and Diethylamine (90:10:0.1 v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Injection Volume: 10 µL.[3]
-
Detection Wavelength: 340 nm.[3]
-
Run Time: 20 minutes.[3]
Gas Chromatography (GC) Method for Residual Piperazine
This method is designed for the determination of trace amounts of piperazine in pharmaceutical formulations.[6]
a) Sample Preparation:
-
Extraction: Extract piperazine from the pharmaceutical substance into cyclohexane.
-
Partitioning: Partition the cyclohexane extract with water. The aqueous layer containing piperazine is collected.
b) Chromatographic Conditions:
-
GC System: Capillary Gas Chromatograph with a Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD).
-
Column: 5% crosslinked Ph-Me silicone column.[6]
-
Temperature Program: Isothermal at 50-180°C for 10 minutes.[6]
-
Injection: Direct injection of the aqueous solution.
-
Elution Time: Piperazine elutes at approximately 3.18 minutes under isothermal conditions.[6]
Spectrophotometric Method using Charge-Transfer Complexation
This method is applicable for the determination of various piperazine derivatives in pharmaceutical dosage forms.[9][10]
a) Complexation Reaction:
-
Reagents: 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in acetonitrile or Iodine in 1,2-dichloroethane.
-
Standard Preparation: Prepare a series of standard solutions of the piperazine derivative in the appropriate solvent.
-
Sample Preparation: Dissolve the pharmaceutical formulation in the solvent to obtain a solution within the Beer's law range.
-
Reaction: Mix the sample or standard solution with the charge-transfer reagent (e.g., DDQ). An orange-red colored complex is formed.
b) Spectrophotometric Measurement:
-
Spectrophotometer: A suitable UV-Visible spectrophotometer.
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorption (e.g., 460 nm for the DDQ complex).[10]
-
Quantification: Determine the concentration of the piperazine derivative in the sample by comparing its absorbance with a calibration curve prepared from the standard solutions.
Visualizations
The following diagrams illustrate a general experimental workflow and a decision-making process for method selection.
Caption: General experimental workflow for the quantitative determination of piperazine derivatives.
Caption: Decision flowchart for selecting an analytical method for piperazine derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. A new method for the determination of residual piperazine in pharmaceuticals by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chinjmap.com [chinjmap.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative determination of some pharmaceutical piperazine derivatives through complexation with iron(III) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to Batch and Flow Synthesis of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine moiety is a crucial scaffold in medicinal chemistry, found in numerous approved drugs. The efficient synthesis of piperazine derivatives is, therefore, a topic of significant interest in the pharmaceutical industry. Traditionally, these syntheses have been carried out using batch processes. However, with the advent of flow chemistry, a powerful alternative has emerged. This guide provides an objective comparison of batch versus flow synthesis for piperazine derivatives, supported by experimental data, to aid researchers in selecting the optimal methodology for their specific needs.
Executive Summary
Continuous flow synthesis generally offers significant advantages over traditional batch methods for the production of piperazine derivatives. These benefits include accelerated reaction times, improved safety profiles, and enhanced scalability. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity in many cases. While batch synthesis remains a viable and flexible option for small-scale and exploratory work, flow synthesis presents a compelling case for process optimization and larger-scale manufacturing.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data from comparative studies of batch and flow synthesis for various piperazine derivatives.
| Derivative Type | Synthesis Method | Reaction Time | Yield (%) | Purity (%) | Throughput/Productivity | Reference |
| Monosubstituted Piperazines | ||||||
| 1-(4-chlorobenzoyl)piperazine | Conventional Batch | 24 hours | 85 | >98 | - | Pazdera et al., 2020[1][2] |
| Microwave Batch | 10 minutes | 88 | >98 | - | Pazdera et al., 2020[1][2] | |
| Microwave Flow | 5 minutes | 92 | >98 | - | Pazdera et al., 2020[1][2] | |
| 1-(2-furoyl)piperazine | Conventional Batch | 24 hours | 82 | >98 | - | Pazdera et al., 2020[1][2] |
| Microwave Batch | 15 minutes | 85 | >98 | - | Pazdera et al., 2020[1][2] | |
| Microwave Flow | 8 minutes | 89 | >98 | - | Pazdera et al., 2020[1][2] | |
| 2-Substituted Piperazines | ||||||
| 2-Aryl Piperazine Derivative | Batch (Photoredox) | 16 hours | 75 | - | - | Gueret et al., 2020[3] |
| Flow (Photoredox) | 30 minutes | 85 | - | 1.76 g/h | Gueret et al., 2020[3] | |
| N-Arylpiperazines | ||||||
| Vortioxetine Intermediate | Batch | 27-36 hours | Low/Incomplete | Side products | Not scalable | Boros et al., 2019[4] |
| Flow | 30 minutes | High | High | Scalable | Boros et al., 2019[4] |
Experimental Protocols
Synthesis of Monosubstituted Piperazines (Pazdera et al., 2020)
This study compares a classical batch method, a microwave-assisted batch method, and a microwave-assisted flow method for the synthesis of various monosubstituted piperazines.[1][2]
A. Conventional Batch Procedure:
-
A mixture of piperazine (or its monohydrochloride/monoacetate), the appropriate acylating or alkylating agent, and a heterogeneous catalyst (metal ions supported on a polymeric resin) in a suitable solvent (e.g., methanol or acetic acid) is stirred in a round-bottom flask.[1][5]
-
The reaction is heated under reflux for an extended period (e.g., 24 hours).[1]
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization.[2]
B. Microwave-Assisted Batch Procedure:
-
The reactants and catalyst are combined in a microwave-safe vessel.
-
The vessel is sealed and subjected to microwave irradiation at a specific temperature for a short duration (e.g., 10-15 minutes).[1]
-
After cooling, the work-up and purification follow the same procedure as the conventional batch method.
C. Microwave-Assisted Flow Procedure:
-
A solution of the reactants is continuously pumped through a heated microwave cavity.[1]
-
The reaction mixture may also pass through a cartridge containing the heterogeneous catalyst.
-
The product stream is collected, and the solvent is evaporated to yield the crude product, which is then purified.
Synthesis of 2-Substituted Piperazines via Photoredox Catalysis (Gueret et al., 2020)
This work demonstrates the synthesis of 2-substituted piperazines using a visible-light-driven Carboxylic Amine Protocol (CLAP) in both batch and flow setups.[3]
Batch Protocol:
-
In a reaction vessel, a glycine-based diamine, an aldehyde, a photoredox catalyst (e.g., [Ir(ppy)2(dtbpy)]PF6), and a base are dissolved in a suitable solvent.
-
The mixture is degassed and then irradiated with visible light (e.g., blue LEDs) with stirring for several hours (e.g., 16 hours).
-
After the reaction is complete, the solvent is removed, and the product is purified by chromatography.
Flow Protocol:
-
Separate solutions of the reactants (diamine, aldehyde, photocatalyst, and a soluble base like DBU) are prepared.[3]
-
These solutions are pumped and mixed in a T-mixer and then passed through a transparent tubing reactor coiled around a light source (e.g., a blue LED strip).
-
The residence time in the irradiated zone is controlled by the flow rate and the reactor volume (e.g., 30 minutes).[3]
-
The product stream is collected, and the product is isolated after solvent evaporation and purification. The flow setup allows for safe and scalable production.[3]
Visualizing the Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflows for batch and flow synthesis of piperazine derivatives.
Caption: Workflow for a typical batch synthesis of piperazine derivatives.
Caption: Generalized workflow for the continuous flow synthesis of piperazine derivatives.
Discussion and Comparison
Advantages of Flow Synthesis:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time, reducing the risks associated with exothermic reactions or the use of toxic reagents.[6][7]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior temperature control and efficient mixing, often leading to cleaner reactions and higher yields.[7][8]
-
Rapid Reaction Optimization: Flow systems enable rapid screening of reaction conditions by simply altering flow rates, temperatures, and reagent concentrations, significantly speeding up process development.[6]
-
Scalability: Scaling up a flow process often involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.[8][9]
-
Automation and Integration: Flow setups can be easily automated and integrated into multi-step sequences, allowing for the "telescoping" of reactions without the need for intermediate purification steps.
Advantages of Batch Synthesis:
-
Flexibility and Versatility: Batch reactors are well-suited for a wide variety of chemical transformations and are ideal for exploratory synthesis and small-scale production where reaction conditions may need to be frequently adjusted.[8]
-
Handling of Solids: Batch processes can more easily accommodate reactions involving solids and precipitates, which can be challenging in the narrow channels of flow reactors.[1]
-
Lower Initial Investment: For small-scale laboratory synthesis, the initial equipment cost for batch chemistry is generally lower than for a dedicated flow chemistry setup.
Challenges in Transitioning from Batch to Flow:
While the benefits of flow chemistry are clear, transitioning a synthesis from batch to flow is not always straightforward. Challenges can include:
-
Solubility Issues: Reagents and products must remain in solution to avoid clogging the reactor. As seen in the photoredox synthesis of 2-substituted piperazines, a change of base from KOH to the more soluble DBU was necessary for the flow process.[3]
-
Catalyst Immobilization: For reactions requiring heterogeneous catalysts, effectively packing and maintaining the activity of the catalyst in a flow reactor is a key consideration.
-
Process Parameter Optimization: Direct translation of batch conditions to a flow system is often not possible. A thorough understanding of reaction kinetics is beneficial for optimizing parameters like residence time and flow rates.
Conclusion
For the synthesis of piperazine derivatives, both batch and flow methodologies have their merits. Batch synthesis remains a cornerstone of early-stage research and development due to its flexibility. However, for process optimization, scale-up, and manufacturing, continuous flow synthesis offers compelling advantages in terms of safety, efficiency, and product consistency. The data clearly indicates that for many piperazine syntheses, flow chemistry can dramatically reduce reaction times and improve yields. As the pharmaceutical industry continues to embrace green and sustainable chemistry, the adoption of continuous flow processes for the synthesis of important pharmaceutical building blocks like piperazines is expected to grow. Researchers and drug development professionals are encouraged to consider the principles and benefits of flow chemistry when designing synthetic routes to novel piperazine derivatives.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helgroup.com [helgroup.com]
- 7. aragen.com [aragen.com]
- 8. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Methyl Piperazine-1-Carboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of methyl piperazine-1-carboxylate, a compound recognized for its corrosive properties. Adherence to these protocols is crucial for operational safety and regulatory compliance.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance, primarily due to its corrosive nature, which can cause severe skin burns and eye damage.[1][2] It is imperative to handle this chemical with the utmost care, utilizing appropriate personal protective equipment (PPE) to mitigate exposure risks.
Key Hazard Information:
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Skin Corrosion 1B | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501[2] |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage[2] |
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear suitable protective, flame-retardant, and antistatic clothing.[3]
-
Respiratory Protection: In case of insufficient ventilation, use a self-contained breathing apparatus.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. The following steps provide a clear workflow for its safe and compliant disposal.
-
Waste Collection:
-
Dedicated Containers: Collect waste this compound in its original container or a designated, properly labeled, and sealed waste container.[3]
-
No Mixing: To prevent potentially hazardous reactions, do not mix this compound waste with other chemicals or solvents.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the relevant hazard symbols (e.g., corrosive).[3]
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Ensure all necessary waste disposal forms are completed accurately and accompany the waste container.
-
Regulatory Compliance: Disposal must be conducted in accordance with all federal, state, and local laws and regulations governing chemical waste.[5]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent harm and environmental contamination.
-
Immediate Actions:
-
Containment and Cleanup:
-
Wear the appropriate PPE as detailed above.[3]
-
Contain the spill using an inert, absorbent material such as vermiculite, clay, or diatomaceous earth.[3][5] Do not use combustible materials.
-
Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[3]
-
Decontaminate the affected area. For similar amine compounds, a 5% solution of acetic acid followed by hot water has been recommended for cleaning surfaces after material removal.[5]
-
-
Reporting:
-
Report the spill to your laboratory supervisor and EHS department immediately.
-
Disposal Workflow
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling Methyl piperazine-1-carboxylate
This document provides immediate safety, handling, and disposal protocols for Methyl piperazine-1-carboxylate, tailored for researchers, scientists, and drug development professionals.
Chemical Identifier:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₆H₁₂N₂O₂ |
| CAS Number | 50606-31-0 |
| Molecular Weight | 144.17 g/mol [1] |
| Appearance | Solid[2] |
| Primary Hazards | Corrosive, Causes severe skin burns and eye damage[1] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[3]. |
| Skin Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use proper removal techniques to avoid skin contact. Wear a lab coat or impervious clothing to prevent skin exposure[3][4]. A complete suit protecting against chemicals may be necessary depending on the scale of work[4][5]. |
| Respiratory Protection | Typically not required for handling small quantities in a well-ventilated area or a chemical fume hood[3]. For larger quantities, nuisance exposures, or if vapors/aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG or ABEK)[3][5]. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.
-
Preparation and Inspection:
-
Ensure a safety shower and eyewash station are readily accessible and in good working order[6].
-
Verify that the work area, preferably a chemical fume hood, is clean and operational.
-
Inspect all PPE for integrity before use.
-
-
Handling the Chemical:
-
Work within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[7].
-
Avoid direct contact with the skin, eyes, and clothing[7].
-
Ground/bond container and receiving equipment to prevent static discharge, especially when transferring large quantities[8].
-
Use only non-sparking tools[8].
-
-
Storage:
-
Accidental Release Measures:
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention[3][7]. |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[7]. |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[7][8]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][7]. |
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company[3]. Do not dispose of it in the environment.
-
Contaminated Packaging: Dispose of as unused product in a suitable, closed container[5].
-
Contaminated PPE: Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of as chemical waste[3].
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C6H12N2O2 | CID 142729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. angenechemical.com [angenechemical.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
